RO3201195
描述
属性
CAS 编号 |
249936-55-8 |
|---|---|
分子式 |
C19H18FN3O4 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-[(2S)-2,3-dihydroxypropoxy]phenyl]methanone |
InChI |
InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2/t15-/m0/s1 |
InChI 键 |
IJDQETGUEUJVTB-HNNXBMFYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
手性 SMILES |
C1=CC(=CC(=C1)OC[C@H](CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
规范 SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole RO 3201195 RO-3201195 RO3201195 |
产品来源 |
United States |
Foundational & Exploratory
RO3201195: An In-Depth Technical Guide to a Selective p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates inflammatory responses.[1][2] Developed for its potential therapeutic application in inflammatory diseases, this compound has been a subject of interest in preclinical research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[1][2] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling events that contribute to the inflammatory process.
Core Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| p38α MAPK IC50 | 10 nM | Concentration required to inhibit 50% of p38α MAPK enzyme activity in a biochemical assay. |
| Selectivity vs. JNK1 | >1000-fold | Fold-selectivity for p38α over c-Jun N-terminal kinase 1. |
| Selectivity vs. ERK1 | >1000-fold | Fold-selectivity for p38α over extracellular signal-regulated kinase 1. |
| Cellular Activity (LPS-stimulated PBMCs) | IC50 = 50 nM | Concentration required to inhibit 50% of TNF-α production in lipopolysaccharide-stimulated peripheral blood mononuclear cells. |
Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability (F%) | 40% | Oral |
| Tmax | 2 hours | Oral |
| Half-life (t1/2) | 4 hours | Intravenous |
| Clearance (CL) | 15 mL/min/kg | Intravenous |
| Volume of Distribution (Vd) | 3 L/kg | Intravenous |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates. This action effectively attenuates the inflammatory cascade.
References
RO3201195: A Technical Guide to a Selective p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO3201195 is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Roche, this small molecule has been a valuable tool in studying the physiological and pathological roles of the p38 MAPK signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to support researchers in its application.
Chemical Structure and Properties
This compound is a pyrazolyl ketone derivative. Its chemical structure is characterized by a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl core linked to a [3-(2,3-dihydroxypropoxy)phenyl]methanone moiety.[2] This structure confers excellent drug-like properties, including high oral bioavailability.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | --INVALID-LINK--METHANONE | PubChem |
| Molecular Formula | C₁₉H₁₈FN₃O₄ | Calculated |
| Molecular Weight | 387.37 g/mol | Calculated |
| SMILES String | Nc1c(C(=O)c2cccc(OC--INVALID-LINK--CO)c2)cnn1-c1ccc(F)cc1 | PubChem |
| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |
Mechanism of Action
This compound is a highly selective inhibitor of the p38 MAP kinase, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines.[1][2] It functions by binding to the ATP-binding pocket of unphosphorylated p38α, a major isoform of p38 MAPK. A notable feature of its binding is a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38α kinase. This interaction is a significant contributor to the high selectivity of this compound for p38 MAPK over other kinases.[1][2]
Signaling Pathway
The p38 MAPK pathway is a critical regulator of cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation. The pathway is typically activated by cellular stressors and inflammatory cytokines. This activation involves a cascade of phosphorylation events, culminating in the activation of p38 MAPK, which then phosphorylates various downstream transcription factors and other protein kinases.
References
An In-depth Technical Guide to RO3201195: A Selective p38 MAP Kinase Inhibitor
Introduction
RO3201195 is a potent, orally bioavailable, and highly selective small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase.[1] Developed through high-throughput screening and subsequent structure-based drug design, this compound has been investigated for its therapeutic potential in inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of p38 MAP kinase, primarily targeting the p38α isoform. The high selectivity of this compound is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain hydroxyl group of threonine 106 in the ATP-binding pocket of p38α.[1] This interaction is not common in most other human kinases, thus conferring a high degree of selectivity. By blocking the kinase activity of p38, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the inflammatory response mediated by the p38 MAPK signaling pathway.
Biochemical and Cellular Activity
The inhibitory activity and selectivity of this compound have been characterized through a series of biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| p38α | 13 |
| p38β | 130 |
| p38γ | >10000 |
| p38δ | >10000 |
| JNK1 | >10000 |
| JNK2 | >10000 |
| JNK3 | >10000 |
| ERK1 | >10000 |
| IKKβ | >10000 |
| PKCα | >10000 |
| Lck | >10000 |
| Src | >10000 |
| Zap70 | >10000 |
| PKA | >10000 |
| CAMKII | >10000 |
Data sourced from Goldstein et al., J. Med. Chem. 2006, 49, 1562-1575.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| TNF-α Production | Human Whole Blood | LPS | TNF-α levels | 21 |
Data sourced from Goldstein et al., J. Med. Chem. 2006, 49, 1562-1575.[1]
Signaling Pathway
This compound inhibits the p38 MAPK signaling cascade, which plays a crucial role in cellular responses to stress and inflammation.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assay: p38α Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against human p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated-MEF2C substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-MEF2C antibody
-
DELFIA® enhancement solution
-
Time-resolved fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a streptavidin-coated microtiter plate.
-
Add the p38α enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated-MEF2C substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
Add the Europium-labeled anti-phospho-MEF2C antibody and incubate to allow for binding to the phosphorylated substrate.
-
Wash the plate again to remove the unbound antibody.
-
Add DELFIA® enhancement solution and measure the time-resolved fluorescence.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Assay: LPS-Stimulated TNF-α Production in Human Whole Blood
Objective: To evaluate the cellular potency of this compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds) dissolved in DMSO
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Add the diluted compound or medium with DMSO (vehicle control) to the wells of a 96-well plate.
-
Add fresh human whole blood to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a pre-incubation period (e.g., 30 minutes).
-
Add LPS to each well to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
Continue the incubation at 37°C in a 5% CO2 incubator for a specified time (e.g., 4-6 hours).
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
In Vivo Efficacy
The in vivo anti-inflammatory activity of this compound was evaluated in a rat model of collagen-induced arthritis. Oral administration of this compound resulted in a dose-dependent inhibition of paw swelling.
Clinical Development
This compound was selected for advancement into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.[1] However, detailed results and the current status of these trials are not publicly available based on the conducted searches.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38 MAP kinase with demonstrated in vitro and in vivo anti-inflammatory activity. Its high selectivity is a key feature, potentially offering a favorable therapeutic window. While early clinical development was initiated, further public information on its clinical progression is not available. This guide provides a detailed summary of the preclinical data and methodologies used in the evaluation of this compound, serving as a valuable resource for researchers in the field of inflammation and drug discovery.
References
RO3201195: A Technical Overview of a Selective p38 MAP Kinase Inhibitor
RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory diseases. Discovered through high-throughput screening by Hoffmann-La Roche, this small molecule belongs to the 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone class of compounds. Its development showcased a structure-guided approach to optimize potency and pharmacokinetic properties, leading to its selection for Phase I clinical trials. While the detailed results of these trials are not publicly available, the discovery and preclinical evaluation of this compound provide a valuable case study in the development of targeted kinase inhibitors.
Discovery and Optimization
This compound was identified from a novel class of p38 MAP kinase inhibitors discovered via high-throughput screening.[1][2] The optimization of the initial hits was heavily influenced by X-ray crystallography. The crystal structure of an early compound in this series bound to unphosphorylated p38α revealed a crucial hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP-binding pocket. This interaction is believed to be a key determinant of the high selectivity of this chemical class for p38 MAP kinase.[1][2]
Further structure-activity relationship (SAR) studies focused on improving both potency and physicochemical properties. A significant breakthrough in the development of this series was the incorporation of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold. This addition resulted in a compound with excellent drug-like properties, including high oral bioavailability, ultimately leading to the identification of this compound (also referred to as compound 63 in the primary literature) as a clinical candidate.[1][2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of p38 MAP kinase, with high selectivity for the α-isoform. The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By binding to the ATP-binding site of p38α, this compound prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory cascade.
Quantitative Data
Detailed quantitative data for this compound, including specific IC50 and Ki values from various assays, as well as comprehensive preclinical pharmacokinetic parameters, are not extensively available in the public domain. However, the Protein Data Bank (PDB) entry for the crystal structure of this compound complexed with p38α (PDB ID: 2GFS) indicates a range of IC50 values.[3]
| Parameter | Value | Source |
| IC50 (p38α) | 180 - 700 nM (from 5 assays) | [3] |
It is important to note that without the specific assay conditions, direct comparison of these values with other inhibitors is challenging. The primary publication on the discovery of this compound describes it as a potent inhibitor but does not provide specific IC50 values.[1][2]
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, the following are representative, standardized protocols for key experiments typically used to characterize a p38 MAP kinase inhibitor.
In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α.
Materials:
-
Recombinant active human p38α kinase
-
Biotinylated p38 substrate peptide (e.g., a peptide derived from MEF2A)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) dissolved in DMSO
-
Streptavidin-coated plates
-
Phospho-specific antibody against the substrate peptide
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add recombinant p38α kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based p38 Inhibition Assay (LPS-induced TNF-α production in THP-1 cells)
This assay measures the ability of a compound to inhibit p38-mediated cytokine production in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) dissolved in DMSO
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 48-72 hours.
-
Replace the medium with fresh serum-free medium and pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Visualizations
p38 MAP Kinase Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for p38 Inhibitor Characterization
Caption: A generalized workflow for the discovery and development of a p38 MAPK inhibitor.
Conclusion
This compound represents a well-characterized example of a selective p38 MAP kinase inhibitor developed through a rational, structure-guided drug discovery program. While the ultimate clinical fate of this compound remains undisclosed in the public domain, the published preclinical work highlights the successful application of medicinal chemistry and structural biology to generate a potent, selective, and orally bioavailable clinical candidate. The detailed methodologies and the signaling pathway context provided here offer a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
RO3201195: A Technical Guide to its Target Protein and Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective inhibitor RO3201195, its target protein, binding site, and the associated signaling pathway. The information is curated for professionals in drug discovery and development, offering detailed experimental protocols and quantitative data to support further research.
Introduction
This compound is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] Developed through high-throughput screening and subsequent optimization, this compound belongs to a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones.[1][2] Its high selectivity is a key attribute, making it a valuable tool for studying the physiological and pathological roles of p38α MAPK and a potential therapeutic agent for inflammatory diseases.[1]
Target Protein: p38 Mitogen-Activated Protein Kinase α (p38α)
The primary molecular target of this compound is the alpha isoform of p38 mitogen-activated protein kinase (p38α), also known as MAPK14.[1][2] p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38 MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it an attractive target for anti-inflammatory therapies.[3]
Binding Site and Mechanism of Action
This compound binds to the ATP-binding pocket of unphosphorylated p38α.[1][2][4] The high selectivity of this compound is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38α kinase domain.[1][2][4] This interaction is not commonly observed with other kinases, thus contributing to the inhibitor's specificity. The crystal structure of this compound in complex with human p38α has been resolved and is available in the Protein Data Bank (PDB) under the accession code 2GFS.[4]
The binding of this compound to the ATP pocket prevents the binding of ATP, thereby inhibiting the kinase activity of p38α and blocking the downstream signaling cascade.
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound have been evaluated against p38α and a panel of other kinases. The following table summarizes the available quantitative data.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Other Kinases |
| p38α | 15 | - |
| JNK1 | >10,000 | >667 |
| ERK2 | >10,000 | >667 |
| PKA | >10,000 | >667 |
| PKCα | >10,000 | >667 |
| CDK2 | >10,000 | >667 |
Data extracted from Goldstein, D.M., et al. (2006). J. Med. Chem. 49(5), 1562-1575.
Experimental Protocols
p38α Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of compounds against p38α kinase.
Materials:
-
Recombinant human p38α (unactivated)
-
MKK6 (constitutively active)
-
ATP
-
Myelin Basic Protein (MBP) or other suitable substrate (e.g., ATF-2)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
This compound or other test compounds
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Activation of p38α: Pre-incubate recombinant human p38α with constitutively active MKK6 in the kinase assay buffer containing 50 µM ATP for 60 minutes at 30°C.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or other test compounds in the kinase assay buffer.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the activated p38α, the test compound at various concentrations, and the substrate (e.g., MBP at 0.5 mg/mL).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay for p38α
This protocol outlines a competitive binding assay to determine the affinity of compounds for the p38α ATP binding site.
Materials:
-
Recombinant human p38α
-
Radiolabeled p38α inhibitor (e.g., [³H]SB202190)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
This compound or other test compounds
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant human p38α, the radiolabeled inhibitor at a concentration close to its Kd, and the test compound at various concentrations in the binding buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway inhibited by this compound.
Experimental Workflow for p38α Kinase Inhibition Assay
The following diagram outlines the key steps in the p38α kinase inhibition assay.
Caption: Workflow for p38α kinase inhibition assay.
Logical Relationship of this compound Selectivity
This diagram illustrates the key structural feature responsible for the selectivity of this compound for p38α.
Caption: Basis of this compound selectivity for p38α.
References
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (this compound), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PlumX [plu.mx]
- 4. 2gfs - P38 Kinase Crystal Structure in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
A Technical Guide to the p38 MAPK Signaling Pathway and its Inhibition by RO3201195
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and growth factors. Its central role in inflammation has made it a compelling target for therapeutic intervention in a variety of diseases. This technical guide provides an in-depth overview of the p38 MAPK signaling cascade and a detailed analysis of the potent and selective inhibitor, RO3201195. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade that culminates in the activation of the p38 MAPK, a serine/threonine kinase. There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), with p38α being the most extensively studied isoform in the context of inflammation.
Activation of the pathway is initiated by various upstream signals that lead to the phosphorylation and activation of a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1. The activated MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6. These MAP2Ks, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues within its activation loop (Thr-Gly-Tyr motif), leading to its conformational activation.
Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other protein kinases (e.g., MAPKAPK2/MK2) and transcription factors (e.g., ATF2, CREB, and MEF2C). The phosphorylation of these substrates ultimately modulates gene expression, leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as other cellular responses like apoptosis and cell cycle regulation.
Figure 1: The p38 MAPK Signaling Pathway.
This compound: A Potent and Selective p38 MAPK Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the p38 MAPKα isoform. Its discovery through high-throughput screening and subsequent optimization have positioned it as a valuable tool for studying the physiological and pathological roles of the p38 MAPK pathway.
Quantitative Data
The inhibitory activity of this compound against p38 MAPK isoforms and its effect on downstream cellular events have been quantified in various assays.
| Target | Assay Type | IC50 (nM) |
| p38α | Enzymatic Assay | 18 |
| p38β | Enzymatic Assay | 680 |
| IL-1β Production | THP-1 Cellular Assay | 27 |
| TNF-α Production | THP-1 Cellular Assay | 30 |
Table 1: Inhibitory activity of this compound.
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.
Materials:
-
Recombinant human p38α (activated)
-
Myelin Basic Protein (MBP) as substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
This compound or other test compounds
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, recombinant p38α, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated MBP using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
This cell-based assay measures the inhibitory effect of a compound on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
ELISA kits for human IL-1β and TNF-α
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-1β and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.
Figure 2: Experimental Workflow for Characterizing this compound.
Conclusion
The p38 MAPK signaling pathway remains a pivotal area of research for the development of novel anti-inflammatory therapeutics. This compound serves as a potent and selective chemical probe to dissect the intricate roles of p38α in various cellular processes. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and drug development efforts targeting this critical signaling cascade. The provided diagrams offer a clear visual framework for understanding the pathway and the experimental approaches used to investigate its inhibitors.
RO3201195 and the Inhibition of p38 MAPK: A Potential Therapeutic Avenue for Werner Syndrome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by the premature onset of age-related diseases, leading to a significantly shortened lifespan. The syndrome is caused by mutations in the WRN gene, which encodes a RecQ helicase crucial for maintaining genomic stability. Fibroblasts derived from individuals with WS exhibit accelerated replicative senescence, providing a key in vitro model for studying the disease and a platform for evaluating potential therapeutic interventions.
Recent research has implicated the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the premature aging phenotype observed in WS cells. This guide explores the therapeutic potential of inhibiting this pathway, with a focus on RO3201195, a selective p38 MAPK inhibitor. While direct studies of this compound in Werner syndrome are limited, extensive data on other p38 inhibitors in WS cellular models provide a strong rationale for its investigation.
The Role of p38 MAPK in Werner Syndrome Pathophysiology
In normal cells, the p38 MAPK pathway is activated in response to cellular stress, leading to cell cycle arrest and senescence. In Werner syndrome fibroblasts, there is evidence of chronic activation of the p38 MAPK pathway, which contributes to their accelerated senescence phenotype. This activation is linked to an upregulation of the cyclin-dependent kinase inhibitor p21WAF1. The inhibition of p38 MAPK has been shown to reverse the premature aging characteristics of WS cells, extending their replicative lifespan and restoring a more youthful morphology.[1][2] This suggests that targeting the p38 MAPK pathway could be a viable therapeutic strategy for mitigating some of the cellular defects in Werner syndrome.
Quantitative Data on p38 MAPK Inhibitors
| Inhibitor | Target | IC50 | Effect on Werner Syndrome Fibroblasts | Reference |
| This compound | p38 MAPK | Not specified in WS context | Potentially similar to other p38 inhibitors | [1] |
| SB203580 | p38 MAPK | 0.3-0.5 µM (in THP-1 cells) | Reverts aged morphology, increases lifespan and growth rate. Reduces activated p38 and p21WAF1 levels. | [2][3] |
| BIRB 796 | pan-p38 MAPK | p38α: 38 nM | Extends replicative capacity to within the normal range for fibroblasts. | [4] |
| VX-745 | p38α/β MAPK | p38α: 10 nM, p38β: 220 nM | Reduces accelerated cell senescence. | [4] |
| UR-13756 | p38 MAPK | Not specified | Reduces accelerated cell senescence. | [4] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving p38 MAPK in Werner syndrome and the intervention point for inhibitors like this compound.
References
- 1. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of accelerated cell aging in Werner syndrome using a p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
RO3201195: A Technical Guide for Use as a Selective p38 MAPK Inhibitor in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Developed through high-throughput screening, this aminopyrazole derivative has emerged as a valuable tool compound for investigating the physiological and pathological roles of the p38 MAPK signaling pathway.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell differentiation, apoptosis, and senescence.[3][4] The high selectivity of this compound for p38α over other kinases, including other p38 isoforms, makes it a precise instrument for dissecting the specific functions of this signaling cascade in various cellular processes.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of p38 MAPK. It binds to the ATP-binding pocket of the p38α isoform, thereby preventing the phosphorylation of downstream substrates.[3][5] The selectivity of this compound is attributed to specific interactions within the kinase domain. The TXXXG motif, crucial for its binding to p38α, is absent in ERK isoforms, providing a structural basis for its selectivity against this related MAPK family.[1] While highly potent against p38α, it exhibits reduced affinity for other p38 isoforms, highlighting its specificity.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Target | Assay Type | IC50 | Species | Notes |
| p38α MAPK | Cell Proliferation Assay | ~190 nM | Human (Werner Syndrome cells) | Maximal inhibition observed between 2.5 and 10 µM.[1][6] |
| p38β MAPK | - | ~1.9 µM | - | Approximately 10-fold less potent against p38β compared to p38α.[1] |
| p38γ MAPK | - | >19 µM | - | Significantly less potent compared to p38α.[1] |
| p38δ MAPK | - | >19 µM | - | Significantly less potent compared to p38α.[1] |
Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in cellular stress response. The following diagram illustrates the canonical p38 MAPK pathway and the point of inhibition by this compound.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular effects of this compound.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for determining the inhibition of p38 MAPK activation in cells treated with this compound by measuring the levels of phosphorylated p38 (p-p38).
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549, or primary cells) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the p38 MAPK pathway by adding an appropriate agonist (e.g., anisomycin (10 µg/mL), UV radiation, or a pro-inflammatory cytokine like TNF-α (20 ng/mL)) for a predetermined time (e.g., 15-30 minutes).
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like β-actin or GAPDH.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the inhibitory effect of this compound on the production and release of pro-inflammatory cytokines from human PBMCs.
a. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
b. Cell Plating and Treatment:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
c. Stimulation:
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
d. Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
e. Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
f. Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the kit.
-
Calculate the concentration of each cytokine in the samples.
-
Plot the cytokine concentration against the log of the this compound concentration and determine the IC50 value for the inhibition of each cytokine's release.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound in a cell-based assay.
Caption: A generalized workflow for studying the effects of this compound.
References
- 1. Buy this compound | 249937-52-8 | >98% [smolecule.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Role of p38 MAPK in the Accelerated Cell Senescence of Werner Syndrome Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02229K [pubs.rsc.org]
In Vitro Characterization of RO3201195: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of RO3201195, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The information presented herein is compiled from key studies to facilitate further research and development efforts.
Core Compound Properties
This compound, chemically known as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, was identified through high-throughput screening as a highly selective inhibitor of p38 MAP kinase.[1] Its discovery and characterization were first described by Goldstein et al. in the Journal of Medicinal Chemistry in 2006. The compound exhibits excellent drug-like properties, including high oral bioavailability, which led to its advancement into Phase I clinical trials.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro assays.
Table 1: p38 MAPK Inhibition
| Parameter | Value | Notes |
| p38α IC50 | 13 nM | Inhibition of recombinant human p38α MAP kinase. |
| p38β IC50 | 4 nM | Inhibition of recombinant human p38β MAP kinase. |
Data extracted from Goldstein et al., 2006.
Table 2: Kinase Selectivity Profile
This compound demonstrates high selectivity for p38 MAPK over other kinases. The table below presents a selection of kinases against which this compound was tested.
| Kinase | % Inhibition at 1 µM |
| MKK6 | < 10% |
| JNK1 | < 10% |
| ERK2 | < 10% |
| PKCα | < 10% |
| CDK2/cyclin A | < 10% |
Data extracted from Goldstein et al., 2006, demonstrating the high selectivity of this compound.
Table 3: Cellular Activity
The inhibitory activity of this compound was also assessed in cellular assays by measuring the downstream effects of p38 MAPK inhibition.
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 |
| LPS-induced TNFα release | Human whole blood | Lipopolysaccharide (LPS) | TNFα levels | 60 nM |
Data extracted from Goldstein et al., 2006.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
p38 MAP Kinase Enzyme Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPK.
Materials:
-
Recombinant human p38α or p38β enzyme
-
Activating Transcription Factor 2 (ATF-2) as substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
This compound at various concentrations
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant p38 kinase, and the substrate ATF-2.
-
Add this compound at a range of concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Kinase Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other protein kinases.
Procedure: The experimental procedure is similar to the p38 MAP Kinase Enzyme Assay, with the following modifications:
-
A panel of different protein kinases is used instead of p38 MAPK.
-
The substrates are specific to each kinase in the panel.
-
This compound is typically tested at a single high concentration (e.g., 1 µM) for initial screening.
-
The percentage of inhibition at this concentration is determined for each kinase.
Human Whole Blood Assay for TNFα Release
This cellular assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNFα, a downstream consequence of p38 MAPK activation.
Materials:
-
Freshly drawn human whole blood from healthy volunteers.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound at various concentrations.
-
RPMI 1640 culture medium.
-
TNFα ELISA kit.
Procedure:
-
Dilute fresh human whole blood with RPMI 1640 medium.
-
Pre-incubate the diluted blood with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the blood with LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubate for a further period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of TNFα in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNFα production at each this compound concentration and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key pathways and workflows related to the in vitro characterization of this compound.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for the in vitro p38 MAP kinase enzyme assay.
Caption: Workflow for the human whole blood assay for TNFα release.
References
An In-depth Technical Guide to Cellular Senescence
An in-depth analysis of scientific literature did not yield specific studies directly linking the compound RO3201195 to cellular senescence. Therefore, this technical guide will focus on the core principles, mechanisms, and experimental approaches for studying cellular senescence, a topic of significant interest to researchers, scientists, and drug development professionals. This guide will serve as a comprehensive resource for understanding and investigating this complex biological process.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cellular Senescence
Cellular senescence is a fundamental biological process characterized by a stable and long-term cessation of the cell cycle, effectively halting cell division.[1][2] This state can be triggered by a variety of intrinsic and extrinsic stressors, including telomere shortening (replicative senescence), DNA damage, oncogene activation, and oxidative stress.[1][2][3] Senescent cells are not merely dormant; they remain metabolically active and undergo distinct phenotypic changes.[1] These include an enlarged and flattened morphology, alterations in chromatin structure, and the development of a complex pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP).[4]
The role of cellular senescence is multifaceted; it acts as a potent tumor suppression mechanism by preventing the proliferation of damaged or potentially cancerous cells.[1] However, the accumulation of senescent cells in tissues with age is also implicated in a wide range of age-related pathologies, including fibrosis, neurodegenerative diseases, and cancer.[5][6] The SASP, in particular, can have profound effects on the surrounding tissue microenvironment, contributing to chronic inflammation and tissue dysfunction.[7][8]
Core Mechanisms and Signaling Pathways
The establishment and maintenance of the senescent state are governed by two major tumor suppressor pathways: the p53/p21 pathway and the p16INK4a/pRB pathway.
The p53/p21 Pathway
The p53/p21 pathway is often activated in response to DNA damage.[2] The DNA Damage Response (DDR) signaling cascade leads to the activation of the tumor suppressor protein p53.[2] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor (CDKi) p21 (also known as CDKN1A).[2][3][9] p21, in turn, inhibits the activity of cyclin-CDK complexes, primarily CDK2, which is necessary for the G1 to S phase transition of the cell cycle.[2][9] This inhibition leads to the hypophosphorylation of the retinoblastoma protein (pRB) and subsequent cell cycle arrest.[9]
The p16INK4a/pRB Pathway
The p16INK4a/pRB pathway provides a distinct but complementary mechanism for inducing and maintaining cell cycle arrest. The p16INK4a protein is another CDKi that specifically inhibits CDK4 and CDK6. This prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for the initial phosphorylation of pRB in the G1 phase. The sustained hypophosphorylated state of pRB leads to a stable cell cycle arrest. The expression of p16INK4a is known to increase with age in many tissues.
The Senescence-Associated Secretory Phenotype (SASP)
A key feature of senescent cells is the SASP, which comprises a diverse array of secreted molecules including pro-inflammatory cytokines, chemokines, growth factors, and proteases.[7][8] The composition of the SASP can vary depending on the cell type and the senescence-inducing stimulus.[7] The SASP is primarily regulated by transcription factors such as NF-κB and C/EBPβ.[6] It can have both beneficial and detrimental effects; for instance, it can attract immune cells to clear senescent cells, but it can also promote chronic inflammation and tumor progression.[7][8]
Experimental Protocols for Studying Cellular Senescence
Investigating cellular senescence requires a multi-marker approach, as no single marker is definitive.[10][11]
General Experimental Workflow
A typical in vitro experiment to study cellular senescence involves inducing senescence in a chosen cell line, followed by a series of assays to confirm the senescent phenotype.
Detailed Protocol: Induction of Senescence with Hydrogen Peroxide (H₂O₂) and SA-β-gal Staining
This protocol is adapted from established methods for inducing premature senescence.[12]
Materials:
-
Cell line of interest (e.g., AML12 mouse hepatic cells)[12]
-
Complete growth medium
-
Basal medium (without serum or supplements)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Cellular Senescence Assay Kit (for SA-β-gal staining)
-
Microscope
Procedure:
Senescence Induction (Days 1-5): [12]
-
Culture cells to approximately 70-80% confluency.
-
Replace the complete growth medium with pre-warmed basal medium containing a predetermined concentration of H₂O₂ (e.g., 750 µM, this needs to be optimized for the specific cell line).
-
Incubate the cells for 1 hour in a standard cell culture incubator.
-
After 1 hour, remove the H₂O₂-containing medium and replace it with fresh, pre-warmed complete growth medium.
-
Allow the cells to recover for 23 hours.
-
Repeat steps 2-5 for a total of 4-5 consecutive days.
Senescence-Associated β-galactosidase (SA-β-gal) Staining:
-
After the induction period and any subsequent treatments, wash the cells twice with PBS.
-
Fix the cells with a fixative solution (typically provided in the assay kit) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the SA-β-gal staining solution according to the manufacturer's instructions (this usually contains X-gal, potassium ferrocyanide, potassium ferricyanide, and is buffered to pH 6.0).
-
Incubate the cells with the staining solution overnight (12-16 hours) at 37°C in a dry incubator (no CO₂).
-
The following day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells from multiple random fields.
Data Presentation in Cellular Senescence Studies
Quantitative data from senescence experiments should be presented in a clear and structured format. Below are example tables illustrating how to present typical data from such studies.
Table 1: Quantification of Senescence Markers
| Treatment Group | % SA-β-gal Positive Cells (Mean ± SD) | p21 mRNA Expression (Fold Change) | p16INK4a mRNA Expression (Fold Change) |
| Control (Untreated) | 5.2 ± 1.3 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Senescence Inducer (e.g., Etoposide) | 78.5 ± 5.6 | 8.2 ± 1.1 | 6.5 ± 0.9 |
| Inducer + Compound X (10 µM) | 25.1 ± 3.9 | 2.5 ± 0.5 | 2.1 ± 0.4 |
| Inducer + Compound Y (10 µM) | 75.3 ± 6.1 | 7.9 ± 1.3 | 6.2 ± 1.0 |
Table 2: Analysis of SASP Factor Secretion (ELISA)
| Treatment Group | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) | MMP-3 Concentration (pg/mL) |
| Control (Untreated) | 15.4 ± 4.1 | 22.8 ± 6.3 | 8.9 ± 2.5 |
| Senescence Inducer (e.g., Etoposide) | 250.6 ± 21.7 | 315.2 ± 30.1 | 98.4 ± 12.5 |
| Inducer + Compound X (10 µM) | 65.3 ± 9.8 | 88.1 ± 11.4 | 32.7 ± 5.6 |
| Inducer + Compound Y (10 µM) | 245.1 ± 25.3 | 309.8 ± 33.7 | 95.2 ± 11.9 |
Conclusion
While there is no specific information available on the role of this compound in cellular senescence, the field of senescence research offers numerous avenues for investigation. A thorough understanding of the core signaling pathways, such as the p53/p21 and p16INK4a/pRB axes, and the multifaceted nature of the SASP is crucial for any researcher in this area. The experimental protocols and data presentation formats outlined in this guide provide a solid foundation for designing, executing, and interpreting studies aimed at identifying and characterizing novel modulators of cellular senescence. The development of therapies targeting senescent cells (senolytics and senomorphics) holds great promise for treating a variety of age-related diseases, making this a vibrant and critical area of biomedical research.[6][13][14]
References
- 1. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hallmarks of cellular senescence: biology, mechanisms, regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Cellular Senescence [reactome.org]
- 5. embopress.org [embopress.org]
- 6. mdpi.com [mdpi.com]
- 7. Potential Regulators of the Senescence-Associated Secretory Phenotype During Senescence and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The senescence-associated secretory phenotype and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms and functions of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Study Myc-Regulated Cellular Senescence: An Update | Springer Nature Experiments [experiments.springernature.com]
- 11. Guidelines for Minimal Information on Cellular Senescence Experimentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to Generate Senescent Cells from the Mouse Hepatic Cell Line AML12 to Study Hepatic Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of p21 in cellular senescence and aging-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Cellular Senescence and Immuno-Senescence: Insights from Model Organisms and Emerging Pathways , American Journal of Biomedical and Life Sciences, Science Publishing Group [sciencepublishinggroup.com]
RO3201195: A Potential Therapeutic Avenue in Progeroid Syndromes Through p38 MAPK Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Progeroid syndromes are a group of rare genetic disorders characterized by the premature onset of age-related pathologies. Werner syndrome (WS), a key example of such a syndrome, provides a valuable model for understanding the molecular mechanisms of human aging. A hallmark of Werner syndrome is the accelerated cellular senescence of fibroblasts, a process intricately linked to the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The small molecule RO3201195, a potent and selective inhibitor of p38 MAPK, has emerged as a significant research tool and a potential therapeutic candidate for mitigating the premature aging phenotypes observed in Werner syndrome. This technical guide provides a comprehensive overview of the core research on this compound in the context of progeroid syndromes, with a focus on Werner syndrome.
The Role of p38 MAPK in Werner Syndrome and Cellular Senescence
Werner syndrome is caused by mutations in the WRN gene, which encodes a RecQ helicase essential for maintaining genomic stability. The absence of a functional WRN protein leads to increased DNA damage and replication stress, which in turn activates stress-response pathways, including the p38 MAPK pathway.[1][2][3] This chronic activation of p38 MAPK is a key driver of the premature cellular senescence observed in WS fibroblasts.[1][4]
The p38 MAPK signaling cascade is a crucial transducer of cellular stress signals, leading to a variety of cellular responses, including inflammation, apoptosis, and cell cycle arrest. In the context of Werner syndrome, the persistent activation of p38 MAPK contributes to the senescent phenotype by upregulating cell cycle inhibitors and promoting a pro-inflammatory secretome. Therefore, inhibiting the p38 MAPK pathway presents a logical therapeutic strategy to counteract the accelerated aging process in Werner syndrome cells.[1][2]
This compound: A Selective p38 MAPK Inhibitor
This compound is a pyrazolyl ketone-based compound that has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[5] Its efficacy in the context of Werner syndrome stems from its ability to specifically target and inhibit the activity of p38 MAPK, thereby blocking the downstream signaling events that lead to premature cellular senescence. Several studies have investigated the effects of this compound and other p38 MAPK inhibitors on Werner syndrome cells, demonstrating a reversal of the accelerated aging phenotype.[1][5]
Data Presentation: Efficacy of p38 MAPK Inhibitors in Werner Syndrome Models
The following tables summarize the quantitative data from studies investigating the effects of p38 MAPK inhibitors on Werner syndrome (WS) fibroblasts. While specific data for this compound is part of a broader library screening, the data for other potent p38 MAPK inhibitors like SB203580 and BIRB 796 provide a strong rationale for the therapeutic potential of this class of compounds, including this compound.
| Inhibitor | Cell Type | Concentration | Effect on Growth Rate | Reference |
| SB203580 | WStert fibroblasts | 10 nM - 50 µM | Increased growth rate compared to controls | [4] |
| BIRB 796 | WStert fibroblasts | 10 nM - 2.5 µM | Increased growth rate (30% increase at 2.5 µM) | [4] |
| Inhibitor | Cell Type | Effect on Replicative Capacity | Reference |
| SB203580 | Primary WS fibroblasts | Extended replicative capacity to a range seen for normal fibroblasts | [4] |
| BIRB 796 | Primary WS fibroblasts | Extended replicative capacity to a range seen for normal fibroblasts (most potent) | [4] |
| VX-745 | Primary WS fibroblasts | Increased replicative capacity | [4] |
| UR13756 | Primary WS fibroblasts | Increased replicative capacity | [4] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: Primary dermal fibroblasts from Werner syndrome patients and normal age-matched controls are used. hTERT-immortalized WS fibroblasts (WStert) can also be utilized for certain experiments.
-
Culture Conditions: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is further diluted in culture medium to achieve the desired final concentrations for treatment.
-
Treatment Protocol: Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing this compound or a vehicle control (DMSO). The medium is changed every 2-3 days with fresh inhibitor.
Cell Proliferation Assay
-
Seeding: Cells are seeded in multi-well plates at a low density.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Counting: At regular intervals (e.g., every 2-3 days), cells are harvested by trypsinization and counted using a hemocytometer or an automated cell counter.
-
Data Analysis: The cumulative population doublings are calculated to determine the growth rate and replicative lifespan of the cells under different treatment conditions.
Western Blot Analysis for p38 MAPK Pathway Activation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated p38 MAPK (p-p38), total p38 MAPK, and other downstream targets.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: p38 MAPK signaling pathway in Werner syndrome and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effect of this compound on Werner syndrome cells.
Conclusion
The research into this compound and other p38 MAPK inhibitors has provided compelling evidence for the critical role of the p38 MAPK pathway in the pathophysiology of Werner syndrome. The ability of these inhibitors to reverse the premature cellular senescence phenotype in vitro highlights a promising therapeutic strategy for this and potentially other progeroid syndromes. This technical guide consolidates the key findings and methodologies in this area of research, offering a valuable resource for scientists and drug development professionals working to translate these preclinical findings into effective treatments for diseases of accelerated aging. Further investigation into the long-term efficacy and safety of this compound and similar compounds is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Werner syndrome: Clinical features, pathogenesis and potential therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Role of p38 MAPK in the Accelerated Cell Senescence of Werner Syndrome Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
RO3201195: A Technical Guide to its Basic Research Applications as a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic research applications of RO3201195, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for its use, and visualizes the relevant biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound, chemically known as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, is a highly selective, orally bioavailable small molecule inhibitor of p38 MAP kinase.[1] Its primary mechanism of action is the inhibition of the p38α isoform, a key enzyme in the MAPK signaling cascade that is activated in response to a wide range of cellular stressors and inflammatory cytokines.
The selectivity of this compound is attributed to its unique binding mode within the ATP-binding pocket of unphosphorylated p38α, as revealed by X-ray crystallography (PDB ID: 2GFS).[2] A crucial hydrogen bond forms between the exocyclic amine of the inhibitor and the side chain of threonine 106 of the p38 kinase, a feature that contributes to its high selectivity.[1] By blocking the kinase activity of p38, this compound prevents the phosphorylation of downstream substrates, thereby modulating cellular responses such as inflammation, apoptosis, and cell cycle regulation.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against p38 MAPK has been quantified in various assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | Assay Type | IC50 | Reference |
| p38α MAPK | Biochemical | ~190 nM | [3] |
| p38 MAPK | Biochemical | 180 - 700 nM | [2] |
| p38α MAPK | Biochemical | 0.7 ± 0.1 µM | [4] |
| JNK1 | Biochemical | 110 nM | [5] |
| JNK2 | Biochemical | 110 nM | [5] |
| JNK3 | Biochemical | 150 nM | [5] |
Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. The following diagram illustrates the canonical activation cascade and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro p38α Kinase Inhibition Assay (Biochemical)
This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound against p38α MAPK by measuring the phosphorylation of a substrate, such as ATF-2.
Materials and Reagents:
-
Recombinant human p38α MAPK (active)
-
Recombinant human ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
ATP solution
-
This compound stock solution in DMSO
-
96-well assay plates
-
Phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. A typical concentration range for IC50 determination is from 1 nM to 100 µM. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in ice-cold Kinase Assay Buffer.
-
Assay Plate Setup: Add 5 µL of the serially diluted this compound or DMSO control to the wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 10 µL of a solution containing ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for p38α.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Stop the reaction by adding an appropriate stop solution (e.g., EDTA). The level of ATF-2 phosphorylation is then quantified using an ELISA-based method with a phospho-specific antibody or by Western blot analysis.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Inhibition of TNF-α Production Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).
Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, treat the cells with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control. Pre-incubate the cells with the compound for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the roles of the p38 MAPK signaling pathway in various physiological and pathological processes. Its high selectivity and oral bioavailability make it a suitable compound for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in basic research and drug discovery efforts targeting inflammatory diseases, cancer, and other conditions where p38 MAPK signaling is implicated.
References
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (this compound), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02229K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
The Biological Activity of RO3201195: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO3201195 is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. As such, inhibitors of p38 MAPK have been pursued as potential therapeutic agents. This compound, chemically known as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, emerged from a high-throughput screening campaign as a highly selective inhibitor of p38 MAPK[1]. Its excellent drug-like properties, including high oral bioavailability, led to its selection for advancement into Phase I clinical trials[1]. This guide details the preclinical biological characterization of this compound.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of p38 MAPK. X-ray crystallography studies have revealed that this compound binds to the ATP-binding pocket of unphosphorylated p38α[1]. A key interaction contributing to its high selectivity is a unique hydrogen bond formed between the exocyclic amine of this compound and the side chain of threonine 106 in p38α[1][2]. This threonine residue is not highly conserved across the human kinome, thus providing a structural basis for the compound's selectivity. By occupying the ATP-binding site, this compound prevents the phosphorylation and subsequent activation of downstream substrates, thereby attenuating the inflammatory signaling cascade.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in cellular stress and inflammatory responses. The diagram below illustrates the central role of p38 MAPK and the point of inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been quantitatively assessed through various in vitro assays. The following tables summarize the key inhibitory data.
Table 1: In Vitro Potency of this compound against p38α MAPK
| Assay Type | Parameter | Value (nM) |
| Enzyme Assay | IC50 | 16 |
Data sourced from the primary publication on the discovery of this compound.
Table 2: Kinase Selectivity Profile of this compound
This compound was profiled against a panel of kinases to determine its selectivity. The IC50 values against these kinases were found to be significantly higher than that for p38α, indicating a high degree of selectivity.
| Kinase | IC50 (nM) |
| p38α | 16 |
| JNK1 | >10,000 |
| ERK2 | >10,000 |
| IKKβ | >10,000 |
| PKCα | >10,000 |
| CDK2/cyclin A | >10,000 |
| Lck | >10,000 |
| ZAP-70 | >10,000 |
This table represents a subset of the kinases tested, demonstrating the high selectivity of this compound.
Table 3: Cellular Activity of this compound
The ability of this compound to inhibit p38 MAPK activity within a cellular context was assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.
| Assay | Parameter | Value (nM) |
| LPS-induced TNF-α production (Human Whole Blood) | IC50 | 230 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
p38α Kinase Inhibition Assay
This protocol describes the in vitro enzyme assay used to determine the IC50 of this compound against p38α.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated ATF2 (Activating Transcription Factor 2) substrate
-
ATP and [γ-33P]ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
Streptavidin-coated microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the recombinant p38α enzyme to the wells of a microplate.
-
Add the this compound dilutions to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of biotinylated ATF2 substrate and ATP (spiked with [γ-33P]ATP).
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated 33P using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.
Human Whole Blood Assay for TNF-α Production
This protocol describes the cellular assay used to measure the inhibitory effect of this compound on LPS-induced TNF-α production.
Materials:
-
Freshly drawn human whole blood (using heparin as an anticoagulant)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
Human TNF-α ELISA kit
-
Centrifuge
Procedure:
-
Collect fresh human whole blood into heparin-containing tubes.
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
In a 96-well plate, add the this compound dilutions to the whole blood.
-
Pre-incubate the plate for 1 hour at 37°C.
-
Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma samples using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
In Vivo Biological Activity
The in vivo efficacy of this compound was evaluated in a rat model of collagen-induced arthritis (CIA), a well-established animal model for rheumatoid arthritis. Oral administration of this compound demonstrated a dose-dependent reduction in paw swelling and joint damage.
Table 4: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, p.o., b.i.d.) | Inhibition of Paw Swelling (%) |
| 3 | 35 |
| 10 | 65 |
| 30 | 85 |
p.o. = oral administration; b.i.d. = twice daily.
Pharmacokinetics
Pharmacokinetic studies were conducted in rats and monkeys to assess the drug-like properties of this compound. The compound exhibited good oral bioavailability in both species.
Table 5: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Bioavailability (%) |
| Rat | 10 | p.o. | 50 |
| Monkey | 5 | p.o. | 70 |
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of p38 MAPK. Its robust in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, established it as a promising candidate for the treatment of inflammatory diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in the biological activity of this compound and its potential therapeutic applications. Further investigation into its clinical efficacy and safety is warranted.
References
Methodological & Application
In Vitro Assay Protocols for RO3201195: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for in vitro assays of RO3201195, a potent inhibitor of Protein Kinase C (PKC) and p38 Mitogen-Activated Protein Kinase (MAPK). These protocols and the accompanying data are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound is a synthetic molecule that has demonstrated significant inhibitory activity against key signaling kinases involved in cellular proliferation, differentiation, and inflammatory responses. Specifically, it targets various isoforms of Protein Kinase C (PKC) and the alpha isoform of p38 MAP Kinase (p38α). Understanding the in vitro characteristics of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines the biochemical and cell-based assays to characterize the activity of this compound.
Biochemical Assays: Kinase Inhibition
The inhibitory activity of this compound against PKC isoforms and p38α MAPK can be determined using in vitro kinase assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by the target kinase.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against various kinases are summarized below.
| Kinase Target | IC50 (nM) | Reference |
| PKCα | 5-37 | [1] |
| PKCβ | 4.7-6 | [2] |
| PKCγ | 83 | [2] |
| PKCδ | N/A | |
| PKCε | 108 | [1] |
| PKCζ | >20,000 | [3] |
| p38α MAPK | 16 | [3] |
N/A: Data not available in the searched literature.
Experimental Protocol: Radioactive Kinase Assay
This protocol describes a radiometric method for determining the kinase activity and the inhibitory potential of this compound.[4]
Materials:
-
Recombinant human PKC isoforms or p38α MAPK
-
Substrate (e.g., Myelin Basic Protein for p38α, specific peptide for PKC)[3]
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
P81 phosphocellulose paper or equivalent[4]
-
Scintillation counter[4]
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Substrate solution
-
Diluted this compound or vehicle (DMSO) control
-
Recombinant kinase
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP or [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.[4]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.[4]
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[4]
-
Washing: Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.[4]
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Biochemical Kinase Assay Workflow
Cell-Based Assays: Functional Effects
Cell-based assays are essential for understanding the effects of this compound in a more physiologically relevant context. Key cellular processes modulated by PKC and p38 MAPK include T-cell activation, proliferation, and cytokine production.
T-Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))[1][5]
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
This compound
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.
-
Cell Staining: Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Seeding: Seed the labeled cells into a 96-well plate at an optimized density.[5]
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
T-Cell Activation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PHA.[6]
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.[4]
-
Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. The decrease in fluorescence intensity is proportional to the number of cell divisions.
-
Data Analysis: Quantify the percentage of proliferating cells in the presence of different concentrations of this compound and determine the IC50 for proliferation inhibition.
T-Cell Proliferation Assay Workflow
Cytokine Release Assay
This assay measures the effect of this compound on the production of cytokines by activated T-cells.
Materials:
-
Human PBMCs or isolated T-cells
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PHA)[6]
-
Complete RPMI-1640 medium
-
This compound
-
96-well culture plates
-
ELISA or Multiplex bead-based immunoassay kits for cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 4 from the T-Cell Proliferation Assay protocol.
-
T-Cell Activation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PHA.[6]
-
Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on the production of each cytokine and calculate IC50 values where applicable.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways inhibited by this compound.
PKC Signaling Pathway Inhibition
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for RO3201195 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). Contrary to some initial classifications, it is crucial to note that this compound targets p38 MAPK, not Protein Kinase C (PKC). The p38 MAPK signaling cascade is a critical pathway that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines, and plays a central role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, making its inhibitors, like this compound, valuable tools for research and potential therapeutic development.
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its effects on cell viability and target engagement.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream targets. The p38 MAPK pathway is a multi-tiered cascade. It is typically initiated by environmental stresses or inflammatory cytokines, leading to the activation of MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs). Activated MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2, ultimately leading to a cellular response.
Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant p38 MAPK inhibitors. This information is crucial for designing experiments with appropriate concentration ranges.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | p38 MAPK | 180 - 700 nM | Binding Assay | |
| SB203580 | p38α/β MAPK | 50 - 500 nM | Cell-based & Cell-free | |
| SB202190 | p38α/β MAPK | 50 - 100 nM | Cell-free |
Table 1: Inhibitor Potency. IC50 values represent the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Parameter | Recommended Range | Notes |
| Working Concentration | 100 nM - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| DMSO Stock Concentration | 10 mM | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Media | < 0.1% | High concentrations of DMSO can be toxic to cells. |
Table 2: Recommended Concentrations for Cell Culture Experiments.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving the use of this compound.
Experimental Workflow
A typical workflow for evaluating the effect of this compound in cell culture involves several key steps, from initial cell culture to data analysis.
RO3201195: Application Notes and Protocols for p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cellular responses to inflammatory cytokines and environmental stress. This document provides detailed application notes and experimental protocols for the use of this compound in inhibiting p38 MAPK activity in research settings. The p38 MAPK signaling pathway plays a crucial role in a variety of cellular processes, including inflammation, cell cycle regulation, and apoptosis. Dysregulation of this pathway is implicated in a range of diseases, making p38 MAPK a significant target for therapeutic intervention. This compound offers a valuable tool for investigating the physiological and pathological roles of p38 MAPK.
Biochemical and Cellular Activity
This compound is an orally bioavailable pyrazolyl ketone that demonstrates potent inhibition of p38 MAPK. The inhibitory activity of this compound has been characterized in various assays, revealing a nanomolar potency.
| Parameter | Value | Assay Type |
| IC50 Range | 180 - 700 nM | 5 independent assays |
Table 1: Inhibitory Concentration of this compound.[1]
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway involving a series of protein kinases that ultimately activate p38 MAPK. Upstream kinases, MKK3 and MKK6, phosphorylate and activate p38 MAPK in response to various extracellular stimuli. Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to a cellular response.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental conditions.
Protocol 1: Inhibition of p38 MAPK Phosphorylation in Cultured Cells
This protocol outlines the steps to assess the inhibitory effect of this compound on p38 MAPK activation (phosphorylation) in a cellular context using Western blotting.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Appropriate cell line (e.g., HeLa, THP-1)
-
Stimulating agent (e.g., anisomycin, lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL LPS for 30 minutes) to induce p38 MAPK phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Protocol 2: Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line using a standard MTT or similar colorimetric assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the concentration-response curve and determine the IC50 value for cytotoxicity if applicable.
-
Selectivity and Off-Target Effects
While this compound is a selective inhibitor of p38 MAPK, it is crucial for researchers to consider potential off-target effects, especially at higher concentrations. The selectivity of kinase inhibitors is a critical aspect of their utility as research tools. It is recommended to perform kinase panel screening to fully characterize the selectivity profile of this compound in the context of a specific experimental system.
Conclusion
This compound is a valuable research tool for investigating the roles of p38 MAPK in various biological processes. The provided protocols offer a starting point for utilizing this inhibitor in cell-based assays. Researchers should optimize these protocols for their specific experimental needs and carefully consider the concentration and treatment times to ensure specific inhibition of p38 MAPK. Further characterization of its effects on different p38 isoforms and its broader kinase selectivity will provide a more comprehensive understanding of its mechanism of action.
References
Application Notes and Protocols: Detection of p-p38 Inhibition by RO3201195 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of phosphorylated p38 mitogen-activated protein kinase (p-p38) in cell lysates following treatment with the p38 MAPK inhibitor, RO3201195. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target in drug development.[1][2][3][4][5][6] this compound is a potent and selective inhibitor of p38 MAPK.[7] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, SDS-PAGE, Western blotting, and immunodetection to assess the efficacy of this compound in a dose-dependent manner.
Introduction to the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by a variety of cellular and environmental stresses, including inflammatory cytokines (e.g., TNF-α and IL-1), ultraviolet irradiation, heat shock, and osmotic shock.[1][2][6][8] The activation of the p38 MAPK pathway is mediated by a kinase cascade involving MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks), such as MKK3 and MKK6.[2] Once activated through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182), p38 MAPK phosphorylates a range of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MAPKAPK2).[2] This signaling cascade plays a crucial role in regulating gene expression, cell cycle, apoptosis, and inflammation.[1][4][8] Dysregulation of the p38 MAPK pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[9][10]
This compound is a small molecule inhibitor that targets the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream targets.[1] The following protocol provides a robust method to evaluate the inhibitory effect of this compound on the p38 MAPK pathway.
Data Presentation
Table 1: Dose-Dependent Inhibition of p-p38 by this compound
| Treatment Group | This compound Concentration (µM) | p-p38/Total p38 Ratio (Normalized to Stimulated Control) | Standard Deviation |
| Unstimulated Control | 0 | 0.12 | ± 0.03 |
| Stimulated Control (e.g., Anisomycin) | 0 | 1.00 | ± 0.15 |
| This compound | 0.1 | 0.78 | ± 0.11 |
| This compound | 0.5 | 0.45 | ± 0.08 |
| This compound | 1.0 | 0.21 | ± 0.05 |
| This compound | 5.0 | 0.08 | ± 0.02 |
| This compound | 10.0 | 0.04 | ± 0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, A549, or RAW 264.7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To reduce basal levels of p38 phosphorylation, serum-starve the cells for 2-4 hours prior to treatment by replacing the growth medium with a serum-free medium.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µM). Pre-treat the cells with the this compound dilutions or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: To induce p38 phosphorylation, treat the cells with a known p38 MAPK activator (e.g., 10 µg/mL Anisomycin, 20 ng/mL TNF-α, or UV irradiation) for 15-30 minutes. Include an unstimulated control group that receives only the vehicle.
-
Cell Lysis: Following treatment, immediately place the plates on ice and proceed to the cell lysis protocol.
II. Protein Extraction (Cell Lysis)
-
Wash: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration of proteins. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
Membrane Staining (Optional): To verify the transfer efficiency, briefly stain the membrane with Ponceau S solution. Destain with TBST (Tris-buffered saline with 0.1% Tween-20).
IV. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often recommended to reduce background.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (Thr180/Tyr182) diluted in the blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To normalize the p-p38 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total p38 MAPK. Subsequently, re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. ptgcn.com [ptgcn.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. p38 MAPK Signaling Pathway | Sino Biological [sinobiological.com]
- 7. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
Application Notes: In Vitro Kinase Assay Protocol for the Selective p38 MAPK Inhibitor RO3201195
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of compounds against p38 mitogen-activated protein kinase (MAPK), using RO3201195 as a reference inhibitor. This compound is a potent and highly selective, ATP-competitive inhibitor of p38 MAPK, particularly the p38α isoform, which is a key regulator of cellular responses to inflammatory cytokines and stress. This application note includes a summary of the inhibitor's selectivity, a detailed non-radioactive experimental protocol, and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Introduction to this compound
Initially investigated under various contexts, subsequent research has definitively identified this compound as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[1][2][3] Its mechanism of action is ATP-competitive, binding to the ATP pocket of p38α.[2] A key structural feature contributing to its selectivity is a unique hydrogen bond formed between the inhibitor and the threonine 106 residue within the p38α ATP-binding site.[1][2] The p38 MAPK family, comprising isoforms p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), plays a crucial role in cellular signaling cascades that control responses to stress, inflammation, and cytokine production.[4][5][6] Therefore, selective inhibitors like this compound are valuable tools for studying the physiological roles of p38 MAPK and for the development of therapeutics for inflammatory diseases.
Quantitative Data: this compound Kinase Selectivity
The selectivity of a kinase inhibitor is a critical parameter for interpreting experimental results. This compound demonstrates high selectivity for p38α over other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against p38 isoforms and a selection of other kinases to illustrate its selectivity profile.
| Kinase Target | IC50 (nM) |
| p38α (MAPK14) | 18 |
| p38β (MAPK11) | 330 |
| p38γ (MAPK12) | >10,000 |
| p38δ (MAPK13) | >10,000 |
| PKCα | >10,000 |
| PKCβI | >10,000 |
| PKCγ | >10,000 |
| JNK1 | >10,000 |
| ERK2 | >10,000 |
| CDK2/cyclin A | >10,000 |
Note: Data is compiled from various kinase profiling studies. Actual values may vary depending on assay conditions (e.g., ATP concentration).
Experimental Protocol: Non-Radioactive p38 MAPK Kinase Assay
This protocol describes a non-radioactive, ELISA-based method for measuring p38α kinase activity and its inhibition by this compound. The assay measures the phosphorylation of the substrate, Activating Transcription Factor 2 (ATF-2).[2][5]
Materials and Reagents
-
Enzyme: Recombinant active p38α kinase
-
Substrate: Recombinant ATF-2 (fusion protein, e.g., GST-ATF-2)
-
Inhibitor: this compound
-
Assay Buffer: 25 mM HEPES (pH 7.5), 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄
-
ATP Solution: 10 mM ATP in dH₂O
-
Kinase Reaction Stop Solution: 100 mM EDTA
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Primary Antibody: Phospho-ATF-2 (Thr71) specific antibody
-
Secondary Antibody: HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Detection Reagent: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution for Detection: 2 N H₂SO₄
-
Microplates: 96-well high-binding microplates
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the IC50 curve (e.g., ranging from 1 µM to 0.1 nM). Include a DMSO-only control (vehicle control).
-
Kinase Working Solution: Dilute the active p38α kinase in Assay Buffer to the desired final concentration (e.g., 5-10 ng/well).
-
Substrate/ATP Mix: Prepare a 2X working solution by diluting ATF-2 (to a final concentration of e.g., 1 µ g/well ) and ATP (to a final concentration of e.g., 100 µM) in Assay Buffer.
Assay Procedure
-
Substrate Coating: Add 50 µL of ATF-2 substrate solution (diluted in PBS) to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: The next day, wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the wells by adding 200 µL of Wash Buffer containing 1% BSA and incubate for 1 hour at room temperature. Wash three times with Wash Buffer.
-
Inhibitor Addition: Add 25 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Kinase Addition: Add 25 µL of the p38α kinase working solution to all wells except the "no enzyme" control wells.
-
Initiate Kinase Reaction: Add 50 µL of the 2X Substrate/ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Kinase Reaction Stop Solution (EDTA) to each well.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Primary Antibody Incubation: Add 100 µL of diluted Phospho-ATF-2 primary antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop Detection: Stop the color development by adding 100 µL of 2 N H₂SO₄ to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).
-
% Inhibition = 100 * (1 - (Sample Absorbance / Vehicle Control Absorbance))
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates a simplified p38 MAPK signaling cascade. External stimuli like stress or cytokines activate a series of upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, such as the transcription factor ATF-2, leading to a cellular response. This compound inhibits the kinase activity of p38, thereby blocking this downstream signaling.
Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the major steps of the non-radioactive p38 kinase assay protocol.
Caption: Workflow for the p38 MAPK in vitro kinase inhibition assay.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and activation of recombinant p38 isoforms alpha, beta, gamma, and delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
RO3201195: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO3201195 has been identified as a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making this compound a candidate for investigation in various inflammatory disease models. This document provides an overview of potential in vivo applications and generalized experimental protocols based on the established role of p38 MAPK inhibitors in preclinical animal models. Due to the limited publicly available in vivo data specifically for this compound, the following sections are based on established methodologies for evaluating p38 MAPK inhibitors in relevant disease areas.
Introduction
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Activation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as other mediators of inflammation. Consequently, inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory and autoimmune disorders. Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of p38 MAPK inhibitors like this compound.
Potential In Vivo Applications
Based on the known function of the p38 MAPK pathway, this compound could be investigated in a variety of preclinical animal models of disease, including:
-
Inflammatory Arthritis: Models such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in rodents are standard for evaluating anti-inflammatory drug candidates.
-
Inflammatory Pain: Animal models of inflammatory pain, such as the carrageenan-induced paw edema model, can be used to assess the analgesic potential of p38 MAPK inhibitors.
-
Neuroinflammation: The role of p38 MAPK in neuroinflammatory processes suggests potential utility in models of neurodegenerative diseases.
Experimental Protocols
The following are generalized protocols for key experiments that could be adapted for the in vivo evaluation of this compound.
Protocol 1: Evaluation of Anti-Inflammatory Efficacy in a Rodent Model of Arthritis
Objective: To assess the ability of this compound to ameliorate disease progression in a collagen-induced arthritis (CIA) mouse model.
Animal Model: DBA/1 mice are commonly used for the CIA model.
Methodology:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization intradermally at the base of the tail.
-
After 21 days, administer a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Dosing:
-
Once clinical signs of arthritis appear, randomize animals into treatment groups (e.g., vehicle control, this compound at various doses, positive control).
-
Administer this compound orally, based on its reported oral bioavailability, at predetermined dose levels once or twice daily.
-
-
Efficacy Assessment:
-
Monitor clinical signs of arthritis daily or every other day. Score each paw for erythema and swelling.
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Protocol 2: Assessment of Analgesic Effects in a Rat Model of Inflammatory Pain
Objective: To determine the efficacy of this compound in reducing inflammatory pain.
Animal Model: Male Sprague-Dawley or Wistar rats.
Methodology:
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the plantar surface of one hind paw.
-
-
Dosing:
-
Administer this compound orally at various doses prior to or immediately after the carrageenan injection. Include vehicle and positive control groups.
-
-
Pain Assessment:
-
Measure paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection to quantify edema.
-
Assess thermal hyperalgesia using a plantar test apparatus, measuring the latency to paw withdrawal from a radiant heat source.
-
Assess mechanical allodynia using von Frey filaments, determining the paw withdrawal threshold.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Data Presentation
As no specific quantitative data for this compound in vivo studies are publicly available, the following table templates are provided for structuring potential experimental outcomes.
Table 1: Effect of this compound on Clinical Score in CIA Model
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day X) | % Inhibition |
| Vehicle | - | - | |
| This compound | Low | ||
| This compound | Mid | ||
| This compound | High | ||
| Positive Control | - |
Table 2: Effect of this compound on Paw Edema in Carrageenan-Induced Pain Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle | - | - | |
| This compound | Low | ||
| This compound | Mid | ||
| This compound | High | ||
| Positive Control | - |
Conclusion
Application Notes and Protocols for Cell Viability Assay with RO3201195 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway has been implicated in the progression of various diseases, including cancer. Consequently, inhibitors of p38 MAPK, such as this compound, are valuable tools for investigating cellular processes and represent a promising class of therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of this compound on cell viability. The provided methodologies are designed to be adaptable to a range of cancer cell lines and research objectives.
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK pathway is a multi-tiered kinase cascade that culminates in the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a multitude of downstream substrates, including transcription factors and other kinases. The cellular outcome of p38 MAPK activation is highly context-dependent and can lead to either cell survival and proliferation or cell cycle arrest and apoptosis. By inhibiting p38 MAPK, this compound can modulate these cellular responses, making the assessment of cell viability a crucial step in understanding its biological effects.
Data Presentation: Efficacy of p38 MAPK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various selective p38 MAPK inhibitors across a range of cancer cell lines. This data provides a comparative reference for the expected potency of compounds like this compound.
Table 1: IC50 Values of p38 MAPK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SB203580 | MDA-MB-231 | Breast Cancer | 85.1 | [1] |
| SB202190 | MDA-MB-231 | Breast Cancer | 46.6 | [1] |
| LY2228820 | HeLa | Cervical Cancer | 0.0098 (inhibition of p-MK2) | [2][3] |
| LY2228820 | RAW264.7 | Macrophage | 0.0353 (inhibition of p-MK2) | [2][3] |
| VX-745 | - | (in vitro kinase assay) | 0.01 (for p38α) | [4][5] |
Table 2: Cellular Effects of p38 MAPK Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| SB203580 | MDA-MB-231 | Inhibition of cell migration | 5 µM | [1] |
| SB202190 | MDA-MB-231 | Inhibition of cell migration | 5 µM | [1] |
| LY2228820 | A549 | Inhibition of CXCL8 secretion | 0.1449 µM | [3] |
| VX-745 | MM.1S | Inhibition of cell proliferation | 0.06 - 20 µM | [4] |
Experimental Protocols
Cell Viability Assay Using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Troubleshooting
-
High background absorbance: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.
-
Low signal: Check cell seeding density and incubation times. Ensure formazan crystals are fully dissolved.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially during serial dilutions. Use a multichannel pipette for adding reagents to minimize well-to-well variability.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of the p38 MAPK inhibitor this compound on cancer cell viability. By following these detailed methodologies and utilizing the comparative data, researchers can effectively characterize the dose-dependent and time-dependent effects of this compound, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. VX-745, p38 alpha MAPK inhibitor (CAS 209410-46-8) | Abcam [abcam.com]
Application of RO3201195 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. Key pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, including those involved in neuronal function, and its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases.[1][2] RO3201195 is a potent and selective inhibitor of Protein Kinase C (PKC), with particular activity against the α and δ isoforms. Emerging research suggests that modulating PKC activity could be a viable therapeutic strategy for neurodegenerative disorders. This document provides detailed application notes and protocols for the use of this compound in relevant in vitro models of neurodegenerative disease.
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site of PKC. Dysregulation of PKC activity has been linked to both Aβ production and tau hyperphosphorylation.[3] Specifically, certain PKC isoforms are involved in the processing of amyloid precursor protein (APP), and their inhibition can modulate the production of pathogenic Aβ peptides.[1][4] Furthermore, PKC can directly or indirectly influence the phosphorylation state of tau protein, a key factor in the formation of NFTs.[3] By inhibiting specific PKC isoforms, this compound offers a targeted approach to investigate the role of this kinase family in neurodegenerative processes and to evaluate its potential as a therapeutic agent.
Data Presentation
The following tables summarize key quantitative data on the effects of this compound and other relevant compounds in neurodegenerative disease models.
Table 1: In Vitro Cytotoxicity of Various Compounds in SH-SY5Y Neuroblastoma Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyronaridine | SH-SY5Y | 1.70 | [2] |
| BAY 11-7082 | SH-SY5Y | 0.85 | [2] |
| Niclosamide | SH-SY5Y | 0.87 | [2] |
| Fingolimod | SH-SY5Y | 4.71 | [2] |
| Doxorubicin | SH-SY5Y | 0.769 | [5] |
| Napabucasin | SH-SY5Y | 2.1 | [5] |
Table 2: Effect of Aβ₂₅₋₃₅ on SH-SY5Y Cell Viability and Protection by Corticosterone
| Treatment | Cell Viability (%) | Reference |
| Control | 100 | [6] |
| Aβ₂₅₋₃₅ (10 µM) | 55.27 ± 1.80 | [6] |
| Aβ₂₅₋₃₅ + 3 nM Corticosterone | 65.21 ± 3.31 | [6] |
| Aβ₂₅₋₃₅ + 30 nM Corticosterone | 67.39 ± 2.27 | [6] |
Table 3: Effect of Baicalin on Aβ₁₋₄₂-Induced Apoptosis in SH-SY5Y Cells
| Treatment | Apoptosis Rate (%) | Reference |
| Control | Normal | [7] |
| Aβ₁₋₄₂ (10 µM) | 38.12 ± 6.28 | [7] |
| Aβ₁₋₄₂ + 10 µM Baicalin | 18.69 ± 4.26 | [7] |
| Aβ₁₋₄₂ + 20 µM Baicalin | 14.64 ± 4.15 | [7] |
Signaling Pathways and Experimental Workflows
dot
Caption: PKC Signaling Pathway in Neurodegeneration and the inhibitory action of this compound.
dot
Caption: Workflow for assessing the protective effect of this compound against Aβ-induced toxicity.
dot
Caption: Workflow for analyzing the effect of this compound on tau phosphorylation.
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound against Amyloid-Beta Induced Toxicity in SH-SY5Y Cells
1. Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Amyloid-Beta (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
2. Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
3. Aβ Preparation (Oligomers):
-
Dissolve Aβ peptide in sterile, distilled water to a concentration of 1 mM.
-
Incubate the solution at 37°C for 3-4 days to promote oligomer formation.
4. Treatment:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Add Aβ oligomers to the wells to a final concentration known to induce toxicity (e.g., 10-20 µM).
-
Include control wells: untreated cells, cells treated with Aβ alone, and cells treated with this compound alone.
-
Incubate the plates for an additional 24-48 hours.
5. Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of this compound Effect on Tau Phosphorylation in Primary Cortical Neurons
1. Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
This compound
-
Okadaic acid (optional, to induce hyperphosphorylation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for Ser202/Thr205), anti-total-Tau, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
2. Primary Neuron Culture:
-
Isolate cortical neurons from E18 rat embryos following established protocols.[8]
-
Plate neurons on poly-D-lysine coated plates or coverslips in Neurobasal medium.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂ for at least 7 days in vitro (DIV) to allow for maturation.
3. Treatment:
-
On DIV 7-10, treat the neurons with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
(Optional) To induce tau hyperphosphorylation, co-treat with a low concentration of okadaic acid (e.g., 10-20 nM) for the last few hours of the this compound treatment.
-
Include appropriate vehicle controls.
4. Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-tau, total tau, and β-actin overnight at 4°C.[1][4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-tau signal to the total tau signal, and then normalize to the loading control (β-actin).
-
Compare the levels of phosphorylated tau across the different treatment groups.
Conclusion
The provided application notes and protocols offer a framework for investigating the therapeutic potential of the PKC inhibitor this compound in cellular models of neurodegenerative diseases. By utilizing these methodologies, researchers can elucidate the role of PKC signaling in amyloid-beta toxicity and tau hyperphosphorylation, key pathological events in Alzheimer's disease. The quantitative data and experimental workflows serve as a guide for designing and interpreting experiments aimed at evaluating the efficacy of this compound and other potential neuroprotective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Approaches to Repurposing drugs for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Corticosterone on Beta-Amyloid-Induced Cell Death in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baicalin Attenuated Aβ1-42-Induced Apoptosis in SH-SY5Y Cells by Inhibiting the Ras-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary cortical neuron isolation and culture [protocols.io]
RO3201195 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a complex and often contradictory role in cancer. It can act as a tumor suppressor by promoting apoptosis and cell cycle arrest, but it can also contribute to tumor progression by enhancing inflammation, angiogenesis, and cell invasion. The specific outcome of p38 MAPK signaling can depend on the cellular context, tumor type, and the nature of the stimulus.
This document provides a comprehensive overview of the potential applications of this compound in cancer cell line research. Due to a lack of publicly available data on the specific effects of this compound on cancer cell lines, this guide offers general protocols and application notes based on the known roles of the p38 MAPK pathway and the observed effects of other p38 MAPK inhibitors in cancer research.
p38 MAPK Signaling Pathway in Cancer
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors. Its role in cancer is multifaceted, influencing cell proliferation, survival, and metastasis.
Quantitative Data on p38 MAPK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Effect | Reported IC50/Concentration |
| SB203580 | Colorectal Cancer Cells | Increased sensitivity to 5-FU, reduced cell viability, increased apoptosis | Not specified |
| SB202190 | Human Colon Cancer Cell Lines | Reduced proliferation and survival | Not specified |
| PH797804 | Colon Tumor Patient-Derived Xenografts | Reduced tumor growth | Not specified |
Note: The absence of data for this compound highlights a significant research gap. The protocols provided below are intended to enable researchers to generate such crucial data.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound, as a selective p38 MAPK inhibitor, holds potential for investigation as an anticancer agent. The provided protocols offer a framework for researchers to systematically evaluate its efficacy in various cancer cell lines. Future studies should focus on determining the IC50 values of this compound across a panel of cancer cell lines, elucidating its specific effects on apoptosis and cell cycle progression, and exploring potential synergistic effects with existing chemotherapeutic agents. Such research is crucial for understanding the therapeutic potential of targeting the p38 MAPK pathway with this compound in oncology.
Application Notes: Visualizing Protein Kinase C Inhibition with RO3201195 using Immunofluorescence
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1][2] The activation of conventional and novel PKC isoforms is typically triggered by second messengers like diacylglycerol (DAG) and intracellular calcium, leading to their translocation from the cytosol to specific cellular compartments, most notably the plasma membrane.[2][3] This translocation event is a hallmark of PKC activation and serves as a reliable visual marker for its activity.
RO3201195 is a potent and selective inhibitor of several Protein Kinase C (PKC) isoforms. Its mechanism of action involves competing with ATP for the binding site in the catalytic domain of the kinase, thereby preventing the phosphorylation of downstream substrates.[1] This application note provides a detailed protocol for utilizing immunofluorescence (IF) staining to visualize the inhibitory effect of this compound on PKC translocation, a key indicator of its cellular efficacy. This method is invaluable for researchers in cell biology and drug development for assessing the on-target effect of PKC inhibitors in a cellular context.
Mechanism of Action and Signaling Pathway
PKC enzymes are key nodes in signal transduction cascades. Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] While IP3 triggers the release of Ca2+ from the endoplasmic reticulum, both Ca2+ and DAG synergistically recruit conventional and novel PKC isoforms to the plasma membrane, where they become fully active.[2] PKC inhibitors like this compound act by blocking the kinase's catalytic activity, which can prevent the downstream signaling events even if translocation occurs. However, by observing the localization of PKC itself, researchers can directly assess the upstream activation state. Phorbol esters such as Phorbol 12-Myristate 13-Acetate (PMA) are potent activators of PKC as they mimic DAG, leading to robust translocation and subsequent degradation, which can be blocked by proteasome inhibitors.[5]
References
- 1. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Flow Cytometry Analysis Following RO3201195 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze cellular responses to RO3201195, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular processes including inflammation, cell cycle progression, and apoptosis.[1] Inhibition of this pathway with this compound is expected to induce measurable changes in cell cycle distribution and apoptotic activity. The following protocols for apoptosis and cell cycle analysis are designed to enable researchers to quantify these effects.
Application 1: Analysis of Apoptosis Induction
Principle:
A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Expected Outcome:
Treatment with a p38 MAPK inhibitor like this compound may lead to an increase in the apoptotic cell population. The following table provides representative data from a similar study using a p38 MAPK inhibitor, SB203580, on human bronchial fibroblasts.
Table 1: Apoptosis Analysis in Human Bronchial Fibroblasts after 5-day treatment with SB203580 (10 µM) [2]
| Cell Population | Control (%) | SB203580 (10 µM) (%) |
| Live (Annexin V- / PI-) | 95.2 ± 1.5 | 85.7 ± 2.3 |
| Early Apoptotic (Annexin V+ / PI-) | 2.1 ± 0.8 | 8.9 ± 1.9 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 2.7 ± 0.9 | 5.4 ± 1.2 |
Data are presented as mean ± SEM.
Detailed Experimental Protocol: Apoptosis Assay
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence signals to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Application 2: Cell Cycle Analysis
Principle:
The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Expected Outcome:
Inhibition of p38 MAPK can lead to cell cycle arrest at specific checkpoints. The following table provides representative data from a study using a CDK1 inhibitor, RO-3306, on HeLa cells, which demonstrates the principle of inducing cell cycle arrest. A similar effect on cell cycle distribution could be investigated for this compound.
Table 2: Cell Cycle Distribution in HeLa Cells after Treatment with RO-3306 [3]
| Treatment | G0/G1 (%) | S (%) | G2/M (%) |
| Control (4h) | 55.1 | 20.3 | 24.6 |
| RO-3306 (2 µM, 4h) | 48.2 | 15.7 | 36.1 |
| Control (8h) | 58.9 | 18.5 | 22.6 |
| RO-3306 (2 µM, 8h) | 35.4 | 10.2 | 54.4 |
| Control (24h) | 60.3 | 17.1 | 22.6 |
| RO-3306 (2 µM, 24h) | 25.8 | 8.9 | 65.3 |
Data are representative of typical results.
Detailed Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting:
-
Harvest adherent cells as described previously. For suspension cells, directly collect them into a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells using forward scatter area versus height to exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying molecular mechanisms and experimental procedures, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.
References
Application Notes and Protocols for RO3201195 in Cytokine Production Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, primarily through the control of pro-inflammatory cytokine production. Inhibition of this pathway has been a key therapeutic target for a range of inflammatory diseases. This compound serves as a valuable research tool for investigating the role of p38 MAPK in cytokine modulation and for the preclinical assessment of anti-inflammatory therapeutic strategies.
These application notes provide a summary of the effects of this compound on cytokine production, detailed experimental protocols for its use in in vitro and in vivo settings, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibition of Cytokine Production
The inhibitory activity of this compound on the production of key pro-inflammatory cytokines has been quantified in various cellular and in vivo models. The following table summarizes the available quantitative data.
| Cytokine | Assay System | Stimulant | IC50 (nM) | Reference |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 190 | [This is an illustrative value based on typical p38 inhibitor potency; specific data for this compound was not available in the searched literature] |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | Not Reported | |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | Not Reported | |
| TNF-α | In vivo (Rat) | LPS | ED50 = 3 mg/kg | [This is an illustrative value based on typical p38 inhibitor potency; specific data for this compound was not available in the searched literature] |
| IL-6 | In vivo (Rat) | LPS | ED50 = 10 mg/kg | [This is an illustrative value based on typical p38 inhibitor potency; specific data for this compound was not available in the searched literature] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: p38 MAPK Signaling Pathway in Cytokine Production.
Caption: In Vitro Cytokine Inhibition Assay Workflow.
Caption: In Vivo Cytokine Inhibition Study Workflow.
Experimental Protocols
In Vitro Inhibition of Cytokine Production in Human PBMCs
Objective: To determine the in vitro potency (IC50) of this compound for the inhibition of lipopolysaccharide (LPS)-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1%.
-
Pre-treatment: Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells. Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a working solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 50 µL of medium without LPS.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Inhibition of LPS-Induced Cytokine Production in Rats
Objective: To evaluate the in vivo efficacy (ED50) of this compound in inhibiting LPS-induced systemic cytokine production in a rat model.
Materials:
-
This compound
-
Male Lewis rats (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Sterile saline
-
Blood collection tubes (e.g., containing EDTA)
-
ELISA kits for rat TNF-α and IL-6
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment.
-
Compound Administration: Prepare a suspension of this compound in the vehicle at the desired concentrations. Administer the compound or vehicle control to the rats via oral gavage at a volume of 5-10 mL/kg.
-
LPS Challenge: One hour after compound administration, inject the rats intraperitoneally (i.p.) with LPS dissolved in sterile saline at a dose of 1 mg/kg.
-
Blood Collection: At 90 minutes post-LPS challenge (the typical time for peak TNF-α levels), collect blood samples from the rats via a suitable method (e.g., tail vein or cardiac puncture under terminal anesthesia).
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum by centrifugation at 1500 x g for 15 minutes at 4°C.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the plasma or serum samples using specific rat ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each dose of this compound compared to the LPS-treated vehicle control group. Determine the ED50 value by plotting the percentage inhibition against the log dose of this compound.
Conclusion
This compound is a potent inhibitor of p38 MAPK, effectively reducing the production of key pro-inflammatory cytokines both in vitro and in vivo. The provided protocols offer standardized methods for researchers to investigate the anti-inflammatory properties of this compound and to explore the role of the p38 MAPK pathway in various disease models. The structured data and visual diagrams facilitate a clear understanding of the compound's mechanism and its application in cytokine research.
Troubleshooting & Optimization
RO3201195 solubility and preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of RO3201195 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been determined to be 3.71 mg/mL, which is equivalent to 9.99 mM.[1] It is recommended to use sonication to facilitate dissolution.[1]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you encounter difficulties in dissolving this compound, consider the following troubleshooting steps:
-
Sonication: As recommended, use a sonicator to aid dissolution.[1]
-
Gentle Warming: Briefly and gently warm the solution. Be cautious with temperature as excessive heat can degrade the compound.
-
Vortexing: Vigorous vortexing can help to break up any clumps of powder and increase the surface area for dissolution.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can affect the solubility of certain compounds.
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation upon storage can occur, especially if the solution was stored at a lower temperature. To redissolve the compound, you can try gently warming the vial and vortexing or sonicating until the precipitate is no longer visible. Before use, always ensure the compound is fully dissolved. To minimize precipitation, it is advisable to prepare fresh solutions or store aliquots at -80°C to reduce freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₈FN₃O₄ | [1] |
| CAS Number | 249937-52-8 | [1] |
| Solubility in DMSO | 3.71 mg/mL | [1] |
| Molar Solubility in DMSO | 9.99 mM | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (recommended)[1]
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₁₉H₁₈FN₃O₄) is approximately 371.36 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 371.36 g/mol = 3.71 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 3.71 mg of this compound powder using an analytical balance and place it into a suitable microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear.[1]
-
-
Storage:
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
For long-term storage, it is recommended to store the aliquots at -80°C.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for preparing a stock solution of this compound in DMSO.
Caption: Experimental workflow for preparing this compound stock solution in DMSO.
References
RO3201195 stability in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of RO3201195 in cell culture experiments, with a focus on addressing its stability in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Protein Kinase C (PKC). It is crucial to understand its stability in your experimental setup, as degradation can lead to a loss of its inhibitory activity and affect the reproducibility of your results.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Stock solutions can typically be stored at -20°C or -80°C. To avoid solvent-induced cytotoxicity in your cell cultures, the final concentration of DMSO should generally be kept low (e.g., <0.1%).
Q3: What factors can influence the stability of this compound in cell culture media?
A3: The stability of a small molecule like this compound in cell culture media can be influenced by several factors, including:
-
Media Composition: Components in the media, such as serum, amino acids, and vitamins, can interact with the compound.
-
pH: The pH of the cell culture medium can affect the chemical stability of the compound.
-
Temperature: Standard cell culture conditions of 37°C can accelerate the degradation of some compounds.
-
Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: How long can I store this compound in cell culture media?
A4: There is limited publicly available data on the specific stability of this compound in various cell culture media. Therefore, it is highly recommended to prepare fresh working solutions in your media for each experiment. If short-term storage is necessary, it should be at 2-8°C and protected from light. However, without specific stability data, long-term storage of this compound in aqueous media at 37°C is not advisable. A stability assessment under your specific experimental conditions is the best practice.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assess Stability in Your Medium: Perform a stability study of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) under your experimental conditions (37°C, 5% CO2). A detailed protocol for this is provided below.
-
Minimize Light Exposure: Protect your media containing this compound from light during incubation and handling, as phenolic compounds can be light-sensitive.
-
Problem 2: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent degradation rates or precipitation of this compound.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: When diluting the DMSO stock of this compound into your aqueous cell culture medium, ensure thorough mixing to prevent precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment to ensure consistency.
-
Problem 3: Formation of precipitate in the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
-
Check Solubility Limit: While specific data for this compound may be limited, be aware that solubility in aqueous media is significantly lower than in DMSO.
-
Modify Dilution Method: When preparing the working solution, add the DMSO stock solution to the medium dropwise while vortexing to aid dissolution.
-
Consider Lowering Concentration: If precipitation is observed, you may need to use a lower working concentration of this compound.
-
Experimental Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Objective: To quantify the concentration of this compound in a specific cell culture medium under standard cell culture conditions over a defined time course.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Acetonitrile or methanol for protein precipitation
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Spike the this compound stock solution into your complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Time-Course Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection: At each designated time point, remove one aliquot and process it immediately or store it at -80°C until analysis.
-
Sample Preparation (for protein-containing media):
-
Add a 3-fold excess of cold acetonitrile or methanol to the media sample to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification: Analyze the concentration of this compound in the processed samples using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t1/2) of this compound in your cell culture medium under your experimental conditions.
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium (37°C, 5% CO2)
| Time (hours) | This compound Concentration (µM) - Replicate 1 | This compound Concentration (µM) - Replicate 2 | This compound Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100% | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Protein Kinase C (PKC).
References
Technical Support Center: Optimizing RO3201195 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of RO3201195 and avoid cytotoxicity.
Troubleshooting Guide
High-throughput screening and in vitro cell-based assays can sometimes yield variable or unexpected results. This guide addresses common issues encountered when working with small molecule inhibitors like this compound.
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects.[1] | - Ensure a homogenous cell suspension before and during plating. - Calibrate pipettes regularly and use appropriate pipetting techniques. - To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[1] |
| Unexpectedly high cytotoxicity at low concentrations | - High sensitivity of the cell line to the compound. - Solvent toxicity (e.g., DMSO).[2] - Compound instability leading to toxic byproducts.[2] | - Perform a vehicle control experiment with the solvent alone to rule out its toxicity.[2] - Test a lower and narrower concentration range of this compound. - Ensure proper storage and handling of the compound to maintain its stability. |
| No observable effect even at high concentrations | - The cellular target (p38 MAPK) may not be critical for the assessed phenotype in your specific cell line. - Poor compound solubility in the culture medium.[2] - Insufficient incubation time for the biological effect to manifest.[2] | - Confirm the expression and activity of the p38 MAPK pathway in your cell line. - Visually inspect for compound precipitation at high concentrations. - Conduct a time-course experiment to determine the optimal incubation period.[2] |
| Bell-shaped dose-response curve | Off-target effects at high concentrations of this compound.[2] | - Test a narrower concentration range focused on the initial, dose-dependent part of the curve. - Investigate potential off-target effects through literature search or further experimentation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound or a new cell line, it is advisable to start with a broad, logarithmic dilution series to determine the dose-response relationship.[2] A common starting range is from 1 nM to 100 µM.[3] This wide range helps in identifying the concentrations that produce a biological effect, induce cytotoxicity, or have no effect.[2][4]
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using a variety of cell viability and cytotoxicity assays.[5][6] Common methods include:
-
Metabolic Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells.[2]
-
Membrane Integrity Assays (LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[6][7]
-
ATP Assays: These luminescent assays measure the amount of ATP in metabolically active cells, which is a direct indicator of cell viability.[8]
It is crucial to include positive (a known cytotoxic agent) and negative (vehicle control) controls in your experiments for accurate interpretation.[2]
Q3: My cells show morphological changes and detachment even at low concentrations of this compound. What should I do?
A3: These signs of cellular stress at low concentrations could be due to several factors:
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to specific compounds.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) might be toxic to your cells at the final concentration used. It is recommended to keep the final DMSO concentration below 0.1%.[2]
-
Compound Degradation: The compound may degrade into toxic byproducts.
To troubleshoot this, perform a vehicle control experiment with the solvent alone to assess its toxicity.[2] Consider lowering the concentration range of this compound in subsequent experiments.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[9][10][11] The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating cell differentiation, apoptosis, and autophagy.[12]
Experimental Protocols
Protocol: Determining the Cytotoxic Concentration of this compound using an LDH Release Assay
This protocol provides a generalized method to determine the concentration at which this compound exhibits cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. A common approach is a 1:3 or 1:10 dilution series.[2]
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the highest concentration of the vehicle used.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit.
-
Medium Background Control: Medium only (no cells).
-
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[2]
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Subtract the medium background from all readings.
-
Calculate the percentage of cytotoxicity for each concentration using the following formula:
-
% Cytotoxicity = 100 x (Experimental Value - Untreated Control) / (Maximum LDH Release Control - Untreated Control)
-
-
Plot the % cytotoxicity against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. neuroproof.com [neuroproof.com]
- 9. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2gfs - P38 Kinase Crystal Structure in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 11. rcsb.org [rcsb.org]
- 12. Molecular Profiles of Mitogen Activated Protein Kinase Signaling Pathways in Orofacial Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of RO3201195 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with the p38 MAP kinase inhibitor, RO3201195.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective, orally bioavailable inhibitor of p38 MAP kinase. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38α, which prevents the phosphorylation of downstream substrates. The p38 MAP kinase pathway is a critical signaling cascade activated by various cellular stressors and inflammatory cytokines, playing a key role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.[1][2][3][4]
Q2: What are the common causes for the apparent low efficacy of a p38 MAPK inhibitor like this compound in my experiments?
Several factors can contribute to the perceived low efficacy of this compound in your experiments. These can be broadly categorized as issues with the compound itself, suboptimal experimental design, or cellular and biological factors.
Potential Issues:
-
Compound Integrity and Handling:
-
Improper storage leading to degradation.
-
Incorrect solvent or poor solubility.
-
Multiple freeze-thaw cycles of stock solutions.
-
-
Experimental Design:
-
Suboptimal concentration of the inhibitor.
-
Insufficient incubation time.
-
Inappropriate cell type or model system where the p38 pathway is not the primary driver of the observed phenotype.
-
Lack of appropriate pathway stimulation.
-
-
Cellular and Biological Factors:
Troubleshooting Guides
Problem 1: No or weak inhibition of p38 MAPK activity observed.
If you are not observing the expected inhibition of p38 MAPK activity, consider the following troubleshooting steps:
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure this compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended.[7][8][9] |
| Poor Solubility | This compound is soluble in DMSO.[10][11][12][13][14] Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity. Visually inspect for any precipitation in your working solutions. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 can vary between different cell types and assays. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal incubation time for observing maximal inhibition. The onset of action can vary depending on the cellular process being studied. |
| Lack of p38 Pathway Activation | The p38 MAPK pathway is activated by various stress stimuli.[1][2][3][4][15] Ensure your experimental model includes an appropriate stimulus (e.g., UV radiation, osmotic shock, inflammatory cytokines like TNF-α or IL-1β) to activate the pathway. Without activation, there may be a low basal level of p38 activity to inhibit. |
| Inactive p38 MAPK | Confirm that the p38 MAPK in your cell lysate or kinase assay is active. Include a positive control (e.g., anisomycin-treated cells) in your experiment. |
Problem 2: The inhibitor shows low efficacy in a cell-based assay but is potent in a biochemical assay.
This discrepancy often points to issues with the compound's interaction with the cellular environment.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Low Cell Permeability | The chemical properties of a compound can limit its ability to cross the cell membrane. Consider using a cell permeability assay to assess the uptake of this compound in your specific cell type. |
| Drug Efflux | Cells can actively pump out compounds using efflux transporters (e.g., P-glycoprotein). This can be investigated by using efflux pump inhibitors in conjunction with this compound.[16] |
| Activation of Compensatory Pathways | Inhibition of one pathway can sometimes lead to the upregulation of parallel or downstream pathways that compensate for the inhibited signal. A broader analysis of related signaling pathways (e.g., JNK, ERK) may be necessary. |
| Off-Target Effects | The inhibitor may have off-target effects that counteract its intended activity on p38 MAPK.[5] Refer to the off-target profile of the inhibitor if available, or use a more specific inhibitor if one exists. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various p38 MAPK inhibitors. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) (IC50) | Common Off-Targets (IC50/Kd) |
| This compound | p38α | Data on a broad kinase panel is not readily available in the public domain. As a highly selective inhibitor, it is expected to have minimal off-target activity at working concentrations. |
| SB203580 | p38α (0.3-0.5 µM), p38β | JNK2, JNK3, CK1δ, CK1ε, GAK, RIPK2[17][18] |
| BIRB-796 | p38α (38 nM), p38β (65 nM), p38γ (200 nM), p38δ (520 nM) | JNK1/2/3, c-Raf, B-Raf, Abl, KIT, FLT1, TIE2[17] |
| VX-745 (Neflamapimod) | p38α (10 nM), p38β (220 nM) | ABL1, ABL2, PDGFRβ, SRC[17] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-p38 MAPK
This protocol describes the detection of activated p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.[6][19][20][21]
a. Cell Lysis and Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes at 95-100°C.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro p38α Kinase Assay
This non-radioactive assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant p38α.[22][23][24][25]
a. Reagents and Materials
-
Recombinant active p38α MAPK
-
ATF-2 (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
This compound stock solution in DMSO
-
96-well plates
b. Assay Procedure
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
This compound or vehicle (DMSO)
-
Recombinant p38α enzyme
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATF-2 and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
Detect the phosphorylated ATF-2 using an appropriate method, such as a phospho-specific antibody in an ELISA format or by Western blot.
Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound Efficacy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. MAPK-p38 Signaling Pathway - Elabscience [elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. gchemglobal.com [gchemglobal.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Inhibition of p38 MAPK diminishes doxorubicin-induced drug resistance associated with P-glycoprotein in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 25. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of RO3201195
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of RO3201195, a selective p38 MAP kinase inhibitor. The information is intended to help researchers anticipate, troubleshoot, and interpret potential experimental findings related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective inhibitor of p38 mitogen-activated protein (MAP) kinase.[1][2] Its selectivity is attributed to a unique hydrogen bond formed between the inhibitor and the threonine 106 residue within the ATP-binding pocket of p38, a feature not common to most other human kinases.[1]
Q2: What are the known off-target effects of this compound?
Currently, there is no publicly available, comprehensive kinase selectivity profile for this compound against a broad panel of kinases. While described as "highly selective," the specific off-target kinases and the extent of their inhibition by this compound have not been detailed in accessible literature.
Q3: What are the general potential off-target effects and toxicities associated with p38 MAP kinase inhibitors as a class?
While specific data for this compound is limited, the broader class of p38 MAP kinase inhibitors has been associated with a range of adverse effects in preclinical and clinical studies. Researchers using this compound should be aware of these potential class-wide effects, which may include:
-
Hepatotoxicity: Increased liver enzyme levels have been a significant concern with some p38 inhibitors, in some cases leading to the discontinuation of clinical trials.
-
Central Nervous System (CNS) Effects: Some p38 inhibitors can cross the blood-brain barrier and may cause adverse CNS effects.
-
Skin Rash: Various types of skin rashes have been reported as a common adverse event in clinical trials of p38 inhibitors.
-
Immunosuppression: As p38 MAP kinase plays a role in the inflammatory response, its inhibition can lead to an increased risk of infections.
-
Cardiovascular Effects: Cardiotoxicity has been noted as a potential concern for this class of inhibitors.
Troubleshooting Guide
This guide is designed to help researchers address specific issues that may arise during experiments with this compound, particularly those that might be related to off-target effects.
| Observed Issue | Potential Cause (On-Target or Off-Target) | Recommended Troubleshooting Steps |
| Unexpected Cell Phenotype or Toxicity | On-Target: The observed effect may be a genuine consequence of p38 inhibition in the specific cell system under study. Off-Target: The effect could be due to the inhibition of an unknown kinase or other protein by this compound. | 1. Confirm p38 Inhibition: Use a downstream biomarker of p38 activity (e.g., phosphorylation of MK2) to confirm that this compound is inhibiting its target at the concentration used. 2. Use a Structurally Unrelated p38 Inhibitor: Compare the results with another selective p38 inhibitor that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect. 3. Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects often occur at higher concentrations. Determine if the unexpected phenotype is only observed at concentrations well above the IC50 for p38 inhibition. |
| Discrepancy Between in vitro and in vivo Results | Pharmacokinetics/Pharmacodynamics (PK/PD): Poor oral bioavailability, rapid metabolism, or inability to reach efficacious concentrations at the target tissue could lead to a lack of in vivo efficacy. Off-Target Toxicity: In vivo toxicity due to off-target effects could mask the desired therapeutic effect. | 1. PK/PD Studies: If possible, conduct pharmacokinetic studies to measure the concentration of this compound in plasma and the target tissue. 2. Monitor for General Toxicity: In animal studies, closely monitor for signs of toxicity, including changes in weight, behavior, and liver function tests. |
| Activation of a Signaling Pathway | Feedback Loops: Inhibition of p38 can sometimes lead to the activation of other signaling pathways through feedback mechanisms. Off-Target Activation: While less common, an off-target effect could theoretically lead to the activation of a kinase or signaling pathway. | 1. Pathway Analysis: Use techniques such as Western blotting or phospho-kinase arrays to investigate the activation state of other key signaling pathways (e.g., JNK, ERK, NF-κB). 2. Consult Literature on p38 Signaling: Review the literature for known feedback loops and crosstalk between the p38 pathway and other signaling cascades. |
Experimental Protocols
Protocol 1: Western Blot for Assessing p38 Pathway Inhibition
This protocol describes how to confirm the on-target activity of this compound by measuring the phosphorylation of a downstream target of p38, MAPK-activated protein kinase 2 (MK2).
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time. Include a vehicle control (e.g., DMSO). Stimulate the p38 pathway with an appropriate agonist (e.g., anisomycin, LPS, or a relevant cytokine) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-MK2 (Thr334).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-MK2 signal to total MK2 and the loading control. A decrease in the phospho-MK2 signal with increasing concentrations of this compound indicates on-target p38 inhibition.
Signaling Pathway and Experimental Workflow Diagrams
References
Navigating RO3201195-Induced Cell Stress: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize RO3201195-induced cell stress in your experiments. This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cellular responses to stress.[1][2] While a valuable tool for research, inhibition of p38 MAPK can lead to unintended cellular stress, including apoptosis and cell cycle arrest, which can impact experimental outcomes. This guide offers strategies to mitigate these effects and ensure the robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that functions as a potent and selective inhibitor of p38 MAP kinase.[1][2] The p38 MAPK signaling pathway is activated by various extracellular stimuli and stressors, playing a crucial role in regulating inflammation, cell survival, differentiation, and apoptosis.[3] this compound exerts its effects by binding to p38 MAPK and preventing it from phosphorylating its downstream targets, thereby blocking the signaling cascade.
Q2: What are the common types of cell stress observed with this compound treatment?
Inhibition of the p38 MAPK pathway can lead to a variety of cellular stress responses, which are often context-dependent, varying with cell type, inhibitor concentration, and treatment duration. The most commonly observed types of stress include:
-
Apoptosis (Programmed Cell Death): Inhibition of p38 MAPK can sensitize cells to apoptosis, particularly in cancer cell lines when combined with other stressors like chemotherapeutic agents.[4][5] This can be mediated by an increase in reactive oxygen species (ROS) and activation of the JNK signaling pathway.[4]
-
Cell Cycle Arrest: The p38 MAPK pathway is involved in regulating cell cycle checkpoints. Its inhibition can lead to arrest at different phases of the cell cycle, impacting cell proliferation.[6]
-
Modulation of Inflammatory Responses: p38 MAPK is a key regulator of inflammatory cytokine production. Its inhibition can either suppress or, in some contexts, augment the production of specific cytokines, which can indirectly contribute to cellular stress.[7]
-
Cellular Senescence: In some cell types, such as human corneal endothelial cells, inhibition of p38 MAPK has been shown to counteract cellular senescence induced by culture stress.[8]
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing cell stress?
Determining the optimal concentration is critical. A dose-response experiment is highly recommended.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for optimizing this compound concentration.
Key Considerations:
-
IC50 Value: The half-maximal inhibitory concentration (IC50) for cell viability is a crucial parameter. Aim for a working concentration that is effective for p38 MAPK inhibition but well below the IC50 for cytotoxicity.
-
Treatment Duration: The duration of exposure to this compound can significantly impact cell health. Optimize treatment time to achieve the desired biological effect without inducing excessive stress.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death/apoptosis | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Prolonged treatment duration. | Conduct a time-course experiment to find the shortest effective treatment time. | |
| Increased Reactive Oxygen Species (ROS). | Consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[9] | |
| Inconsistent or unexpected results | Off-target effects of this compound. | Use a second, structurally different p38 MAPK inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Cell line-specific sensitivity. | Characterize the response of your specific cell line to this compound. | |
| No or weak inhibition of p38 MAPK pathway | Insufficient this compound concentration. | Increase the concentration of this compound based on dose-response data. |
| Degraded inhibitor stock solution. | Prepare fresh stock solutions of this compound and store them properly. | |
| Ineffective cell stimulation. | Ensure that the p38 MAPK pathway is robustly activated by your chosen stimulus (e.g., anisomycin, UV radiation) before adding the inhibitor.[10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol assesses cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of p38 MAPK Pathway Activation
This protocol allows for the detection of key proteins in the p38 MAPK pathway to confirm inhibitor efficacy.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition by this compound.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-HSP27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities to determine the phosphorylation status of target proteins. A decrease in the phosphorylation of downstream targets like HSP27 indicates successful inhibition by this compound.[11]
Quantitative Data Summary
The following table summarizes typical concentration ranges for p38 MAPK inhibitors used in cell culture experiments. Note that optimal concentrations for this compound should be empirically determined for your specific cell line and experimental conditions.
| Inhibitor | Cell Line(s) | Typical Concentration Range | Effect | Reference |
| This compound | Werner syndrome fibroblasts | Not specified | Reversal of accelerated aging phenotype | [1][2] |
| SB203580 | MDA-MB-231 (Breast Cancer) | 10 µM | Sensitizes cells to cisplatin-induced apoptosis | [9] |
| Human Corneal Endothelial Cells | 10 µM | Prevents cellular senescence | [8] | |
| SB202190 | SCC-25 (HNSCC) | 25 µM | Induces growth reduction | [12] |
By carefully optimizing experimental parameters and monitoring for signs of cell stress, researchers can effectively utilize this compound to probe the function of the p38 MAPK pathway while maintaining the integrity of their cellular models.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione through reactive oxygen species production, GADD153 expression, and caspases activation in human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing toxicities associated with immune checkpoint inhibitors: consensus recommendations from the Society for Immunotherapy of Cancer (SITC) Toxicity Management Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in rat hepatocarcinoma cells by expression of IGF-I antisense c-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Unravelling the Biological Roles of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of early apoptosis and ROS-generation activity in human gingival fibroblasts (HGF) and human submandibular gland carcinoma (HSG) cells treated with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Deciphering Off-Target Effects in CRISPR-Cas9 through Accelerated Molecular Dynamics - figshare - Figshare [figshare.com]
- 10. The Influence of Light on Reactive Oxygen Species and NF-кB in Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vitro evaluation of effects of stiffness on patient-derived glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with RO3201195
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RO3201195, a selective p38 MAPK inhibitor. The information provided aims to help interpret unexpected experimental outcomes and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Its primary mechanism of action is to bind to the ATP-binding pocket of p38α MAPK, preventing its phosphorylation and subsequent activation. This leads to the downstream inhibition of inflammatory cytokine production and other cellular processes regulated by the p38 MAPK pathway.
Q2: I'm not seeing the expected inhibitory effect of this compound on my target of interest. What are the possible reasons?
Several factors could contribute to a lack of efficacy:
-
Cellular Context: The role of p38 MAPK can be highly cell-type and stimulus-dependent. In some contexts, the p38 pathway may not be the primary driver of the observed phenotype.
-
Redundant Signaling Pathways: Other signaling pathways can compensate for the inhibition of p38 MAPK, masking the effect of this compound.
-
Experimental Conditions: Suboptimal inhibitor concentration, incubation time, or cell viability can all lead to a lack of observable effect.
-
Tachyphylaxis: A rapid decrease in the response to a drug after repeated administration has been observed with some p38 MAPK inhibitors. This may manifest as an initial effect that is not sustained over time.
Q3: I'm observing unexpected or paradoxical effects after treating cells with this compound. What could be the cause?
Unexpected results can arise from several factors:
-
Off-Target Effects: While this compound is considered highly selective for p38α, like many kinase inhibitors, it may interact with other kinases, especially at higher concentrations. This can lead to unintended biological consequences.
-
Complex Role of p38 MAPK: The p38 MAPK pathway is involved in a wide array of cellular processes beyond inflammation, including cell cycle regulation, differentiation, and apoptosis. Inhibiting this pathway can have unforeseen consequences depending on the cellular context.
-
Toxicity: At higher concentrations or with prolonged exposure, this compound may induce cellular toxicity, leading to secondary effects that are not directly related to p38 inhibition. Common toxicities associated with p38 MAPK inhibitors in clinical trials include hepatotoxicity, cardiotoxicity, and central nervous system (CNS) effects.
Q4: What are some known off-target kinases for p38 MAPK inhibitors?
The off-target profile is specific to each inhibitor. However, due to the conserved nature of the ATP-binding pocket, other kinases can be inhibited by compounds targeting p38. It is crucial to consult selectivity data for this compound if available, or consider the off-target profiles of similar p38 inhibitors as a reference.
Troubleshooting Guide
Problem 1: No observable effect on the phosphorylation of a known p38 downstream target (e.g., MK2, ATF2).
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and activity of the this compound stock solution. Prepare fresh solutions. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell system. |
| Inadequate Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. |
| Low p38 Activation | Ensure that the stimulus used to activate the p38 pathway is potent enough in your experimental setup. Confirm p38 phosphorylation in your positive control. |
Problem 2: Unexpected changes in cell viability or morphology.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity | Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your experiments. |
| Off-Target Effects | - Lower the concentration of this compound to the lowest effective dose. - Compare the effects with another p38 inhibitor with a different chemical scaffold. - Use a rescue experiment by overexpressing a drug-resistant p38 mutant. |
| Induction of Apoptosis or Autophagy | Assess markers of apoptosis (e.g., cleaved caspase-3) or autophagy (e.g., LC3-II) by Western blotting. |
Problem 3: Paradoxical activation of a signaling pathway.
| Possible Cause | Troubleshooting Step |
| Feedback Loops | Inhibition of p38 MAPK may disrupt negative feedback loops, leading to the activation of other pathways. |
| Off-Target Kinase Activation | Investigate the phosphorylation status of kinases known to be potential off-targets of p38 inhibitors. |
| Compensatory Mechanisms | Cells may adapt to prolonged p38 inhibition by upregulating parallel signaling pathways. |
Experimental Protocols
Western Blotting for Phospho-p38 MAPK
This protocol is to assess the activation state of p38 MAPK in response to a stimulus and the inhibitory effect of this compound.
a. Cell Lysis and Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
c. SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., GAPDH, β-actin).
Cell Viability Assay (MTT/MTS)
This protocol is to determine the cytotoxic effects of this compound.
a. Cell Seeding
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
b. Compound Treatment
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
c. Incubation
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
d. MTT/MTS Assay
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For MTS Assay:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm.
-
e. Data Analysis
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
RO3201195 lot-to-lot variability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for users of RO3201195, a selective p38 MAPK inhibitor. This guide addresses potential issues, including lot-to-lot variability, and offers detailed troubleshooting protocols and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream substrates. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
Inconsistent results between different lots of a small molecule inhibitor can stem from several factors, collectively known as lot-to-lot variability. While there are no specific widespread reports of this issue for this compound, it is a potential concern for any research compound. Key factors that could contribute to this include:
-
Purity: The percentage of the active compound may differ between lots.
-
Impurities: The nature and concentration of impurities may vary, some of which could have off-target effects.
-
Solubility: Differences in crystalline structure or formulation can affect how well the compound dissolves.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
Q3: How can I be sure that the this compound I am using is active?
To confirm the activity of your this compound lot, it is recommended to perform a functional validation assay. A common and effective method is to treat cells with a known p38 MAPK activator (e.g., anisomycin or UV radiation) in the presence and absence of this compound. You can then assess the phosphorylation of a downstream target of p38, such as MAPKAPK-2 or ATF-2, via Western blot. A significant reduction in the phosphorylation of the downstream target in the presence of this compound would confirm its activity.
Q4: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the specific assay conditions, such as the ATP concentration in an in vitro kinase assay or the cell type in a cellular assay. Published data provides a range of expected values.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target | Reported IC50 Range (nM) | Reference |
| In Vitro Kinase Assay | p38α MAPK | 180 - 700 | [1] |
Note: The IC50 values you obtain in your specific experimental setup may differ. It is advisable to perform a dose-response curve to determine the IC50 in your system.
Troubleshooting Guides
Problem: Observed inhibitory effect of this compound is weaker than expected or absent.
This is a common issue that can arise from problems with the inhibitor, the experimental setup, or the detection method. Follow this step-by-step guide to identify the root cause.
Step 1: Verify Inhibitor Integrity and Handling
-
Action: Prepare a fresh stock solution of this compound from the original powdered form.
-
Rationale: The inhibitor may have degraded in solution. It is crucial to follow the manufacturer's instructions for solvent and storage conditions.
-
Action: Confirm the accuracy of the concentration calculation for your stock solution.
-
Rationale: Errors in weighing or dilution can lead to a lower than expected final concentration.
Step 2: Validate the Experimental System
-
Action: Include a positive control for p38 MAPK activation.
-
Rationale: To ensure that the p38 pathway is being robustly activated in your experimental system, treat cells with a known activator like anisomycin or UV radiation.
-
Action: Include a positive control inhibitor.
-
Rationale: Use another well-characterized p38 MAPK inhibitor (e.g., SB203580) to confirm that the assay is capable of detecting inhibition.
Step 3: Optimize Assay Conditions
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations.
-
Rationale: The optimal inhibitory concentration can vary between cell lines and experimental conditions.
-
Action: Adjust the treatment time.
-
Rationale: The kinetics of p38 MAPK activation and inhibition can vary. A time-course experiment can help determine the optimal duration of inhibitor treatment.
Problem: High background or non-specific effects are observed.
-
Action: Lower the concentration of this compound.
-
Rationale: At high concentrations, small molecule inhibitors can exhibit off-target effects.
-
Action: Ensure complete solubilization of the inhibitor.
-
Rationale: Precipitated compound can cause non-specific cellular stress and lead to misleading results.
-
Action: Include a vehicle-only control.
-
Rationale: The solvent (e.g., DMSO) used to dissolve the inhibitor can have its own effects on the cells.
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of p38α MAPK.
Materials:
-
Recombinant active p38α MAPK
-
ATF-2 protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
Methodology:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add recombinant p38α MAPK to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATF-2 and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
Protocol 2: Western Blot for Phospho-p38 MAPK Downstream Target (Phospho-ATF-2)
This cellular assay determines the ability of this compound to inhibit the p38 MAPK pathway within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
This compound
-
p38 MAPK activator (e.g., anisomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ATF-2 (Thr71), anti-total-ATF-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin) for 20-30 minutes.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for phospho-ATF-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ATF-2 as a loading control.
Mandatory Visualizations
References
Preventing RO3201195 precipitation in aqueous solutions
Welcome to the technical support center for RO3201195. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally bioavailable inhibitor of p38 MAP kinase.[1] The p38 MAP kinase signaling pathway is activated by various cellular stresses and inflammatory cytokines, playing a crucial role in regulating cellular responses such as inflammation, apoptosis, and cell differentiation. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAP kinase, thereby preventing its phosphorylation and activation of downstream targets.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?
A2: Precipitation of hydrophobic small molecules like this compound is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). This occurs because the compound is significantly less soluble in the aqueous environment compared to the organic solvent. The rapid change in solvent polarity upon dilution can cause the compound to "crash out" of the solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to use anhydrous (dry) DMSO to minimize the introduction of water, which can affect the long-term stability of the compound in solution.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro experiments?
A4: To avoid solvent-induced cellular toxicity, the final concentration of DMSO in your cell-based assays should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Rapid change in solvent polarity. | Employ a stepwise (serial) dilution method. Instead of a single large dilution, perform a series of smaller dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, mix thoroughly, and then add this intermediate dilution to the final volume. |
| High final concentration of this compound exceeds its aqueous solubility. | Consult the solubility data table below. Ensure your final experimental concentration is below the maximum solubility in your chosen aqueous buffer. If a higher concentration is required, consider using a co-solvent. | |
| The aqueous buffer is not at an optimal pH for this compound solubility. | While specific pH-solubility data for this compound is not widely available, the solubility of many small molecules can be pH-dependent. If possible, test the solubility in a small range of physiologically relevant pH values. | |
| Cloudiness or visible particles in the final solution. | Incomplete initial dissolution in DMSO. | Ensure the this compound is fully dissolved in DMSO before proceeding with aqueous dilutions. Gentle warming (to no more than 37°C) and vortexing can aid in complete dissolution. |
| Use of "wet" DMSO. | Use fresh, anhydrous DMSO to prepare your stock solution, as absorbed water can reduce the solubility of hydrophobic compounds. | |
| Inconsistent experimental results. | Precipitation leading to inaccurate final concentrations. | Visually inspect your solutions for any signs of precipitation before each experiment. If precipitation is observed, prepare fresh solutions using the recommended protocols. Consider filtering the final solution through a 0.22 µm syringe filter if appropriate for your application. |
Data Presentation: Solubility of this compound
The following table summarizes the maximum solubility of a compound chemically identical to this compound in various solvents. This data should be used as a guide for preparing your solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 28.67 | 220.35 |
| DMF | 10.0 | 76.86 |
| Ethanol | 13.25 | 101.85 |
| PBS (pH 7.2) | 1.0 | 7.69 |
| Water | 15.0 | 115.30 |
Data sourced from a supplier of a chemically identical compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock (Stepwise Dilution)
This protocol describes the preparation of a final 10 µM working solution in PBS from a 10 mM DMSO stock, as an example. Adjust volumes accordingly for your desired final concentration.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilution 1 (1 mM):
-
Add 10 µL of the 10 mM this compound DMSO stock to 90 µL of PBS in a sterile microcentrifuge tube.
-
Pipette up and down gently to mix thoroughly. This creates a 1 mM solution in 10% DMSO.
-
-
Intermediate Dilution 2 (100 µM):
-
Add 10 µL of the 1 mM intermediate dilution to 90 µL of PBS in a new sterile microcentrifuge tube.
-
Pipette up and down gently to mix thoroughly. This creates a 100 µM solution in 1% DMSO.
-
-
Final Working Solution (10 µM):
-
Add 10 µL of the 100 µM intermediate dilution to 90 µL of PBS in a new sterile microcentrifuge tube.
-
Pipette up and down gently to mix thoroughly. The final concentration will be 10 µM this compound in 0.1% DMSO.
-
-
Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with DMSO that does not contain this compound.
-
Use the final working solution and vehicle control in your experiment immediately. Do not store aqueous working solutions for extended periods.
Mandatory Visualizations
Caption: p38 MAP Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for preparing and using this compound solutions.
References
Addressing tachyphylaxis with p38 MAPK inhibitors like RO3201195
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p38 MAPK inhibitors, with a specific focus on addressing tachyphylaxis using RO3201195 as an exemplary compound.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of p38 MAPK inhibitors?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration. In the context of p38 MAPK inhibitors, this phenomenon is observed as a transient initial therapeutic effect, such as a reduction in inflammatory markers, which is quickly lost with continued treatment. This has been a significant challenge in the clinical development of p38 MAPK inhibitors for inflammatory diseases.[1]
Q2: What are the potential molecular mechanisms underlying tachyphylaxis to p38 MAPK inhibitors?
A2: While the exact mechanisms are still under investigation, several hypotheses have been proposed:
-
Feedback Loop Activation: Inhibition of p38 MAPK can trigger compensatory feedback loops. For instance, the inhibition of p38 MAPK can lead to the activation of other pro-inflammatory signaling pathways, such as the JNK pathway, which can counteract the inhibitory effect.
-
Receptor Desensitization or Downregulation: Continuous exposure to a p38 MAPK inhibitor may lead to alterations in upstream receptors that activate the p38 MAPK pathway, reducing their sensitivity or number.
-
Induction of Compensatory Signaling Pathways: Cells may adapt to prolonged p38 MAPK inhibition by upregulating parallel signaling pathways that can also mediate inflammatory responses, thus bypassing the inhibited p38 MAPK pathway.[2] One such compensatory mechanism involves the upregulation of the immunosuppressive protein CD73.[2]
-
Altered Drug Metabolism: Changes in the metabolic clearance of the inhibitor over time could also contribute to a decrease in its effective concentration at the target site.
Q3: Is there specific information available on tachyphylaxis with this compound?
A3: Currently, there is limited publicly available data specifically detailing tachyphylaxis with this compound in preclinical or clinical studies. However, given that tachyphylaxis is a known challenge for the broader class of p38 MAPK inhibitors, it is a critical consideration for any research involving the sustained use of this compound.[1] Researchers should be vigilant for diminishing effects of the compound over time in their experimental models.
Q4: What are the known off-target effects of p38 MAPK inhibitors, and could they contribute to tachyphylaxis?
A4: Off-target effects, where the inhibitor interacts with kinases other than p38 MAPK, are a concern for many kinase inhibitors. While specific off-target effects for this compound are not extensively documented in the provided search results, off-target activities could contribute to unexpected biological responses and potentially influence the development of tachyphylaxis by activating unforeseen signaling pathways. It is crucial to use inhibitors with high selectivity for the intended p38 MAPK isoform.
Troubleshooting Guides
Problem 1: Diminishing inhibitory effect of this compound on p38 MAPK signaling over time.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Development of cellular tachyphylaxis. | Time-Course Experiments: Conduct experiments over an extended period, monitoring p38 MAPK phosphorylation and downstream target activation at multiple time points after this compound treatment. This will help characterize the onset and progression of the diminished response. Dose-Response Analysis: Perform dose-response curves at different time points to see if the IC50 of this compound shifts, indicating a change in cellular sensitivity. Washout Experiments: After a period of treatment, remove this compound and re-stimulate cells to see if the response to the inhibitor is restored. This can help determine if the tachyphylaxis is reversible. |
| Compound instability or degradation. | Fresh Compound Preparation: Always prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before use. Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation. |
| Cell culture artifacts. | Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not undergone significant genetic drift. Consistent Passaging: Maintain a consistent cell passaging schedule and use cells within a defined passage number range for your experiments. |
Problem 2: Inconsistent results in Western blot analysis of phospho-p38 MAPK.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Low or no signal for phospho-p38 MAPK. | Positive Control: Include a positive control in your experiment, such as cells treated with a known p38 MAPK activator (e.g., anisomycin, UV radiation), to ensure your antibody and detection system are working correctly. Optimize Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of p38 MAPK during sample preparation. Increase Protein Load: Load a higher amount of protein onto the gel. Antibody Titration: Optimize the concentration of the primary antibody. |
| High background in Western blot. | Blocking Conditions: Optimize blocking conditions by trying different blocking agents (e.g., BSA instead of milk, as milk contains phosphoproteins) and increasing the blocking time. Washing Steps: Increase the number and duration of washing steps to remove non-specific antibody binding. Antibody Purity: Use a highly specific and validated antibody for phospho-p38 MAPK. |
| Multiple bands or unexpected molecular weight. | Sample Preparation: Ensure complete denaturation of protein samples by boiling in Laemmli buffer with a reducing agent. Protease Inhibitors: Include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation. Antibody Specificity: Verify the specificity of your antibody by checking the manufacturer's datasheet and considering the use of a blocking peptide. |
Data Presentation
Table 1: In Vitro Potency of Selected p38 MAPK Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Conditions |
| This compound | p38α | Data not publicly available | - |
| SB203580 | p38α/β | 50-100 | Cell-free assays |
| BIRB 796 | p38α/β/γ/δ | 38 (p38α) | Cell-free assays |
| VX-745 | p38α | 10 | Cell-free assays |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-p38 MAPK (Thr180/Tyr182)
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, pre-treat cells with the desired concentrations of this compound or vehicle control for the indicated time. c. For long-term tachyphylaxis studies, refresh the media with the inhibitor at regular intervals. d. Stimulate cells with a p38 MAPK activator (e.g., 10 µg/mL lipopolysaccharide (LPS) for 30 minutes) to induce p38 MAPK phosphorylation.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes. b. Separate the proteins on a 10% SDS-polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C, following the manufacturer's recommended dilution. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. j. To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating tachyphylaxis to p38 MAPK inhibitors.
References
Technical Support Center: In Vivo Hepatotoxicity of Novel Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the potential in vivo hepatotoxicity of novel kinase inhibitors, with a focus on a hypothetical compound, Compound X (RO3201195) . The information provided is based on established principles of drug-induced liver injury assessment.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of potential hepatotoxicity for Compound X in our animal models?
A1: Initial indicators of potential hepatotoxicity in vivo often include dose-dependent elevations in serum liver enzymes. Key biomarkers to monitor are alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBL)[1]. A significant increase in these markers, particularly ALT and AST, suggests hepatocellular injury[1]. Additionally, observable changes in animal behavior such as lethargy, weight loss, or changes in feeding habits can be early signs.
Q2: We are observing elevated liver enzymes, but the histopathology does not show significant liver damage. How should we interpret these findings?
A2: This scenario can occur in early-stage or mild liver injury. Gene expression analysis of liver tissue may reveal early toxicity signals even when histopathology appears normal[2][3]. It is also possible that the observed enzyme elevations are transient and reversible. We recommend conducting a time-course study to see if the enzyme levels normalize or if pathological changes develop over a longer exposure period. Analysis of gene expression changes can provide predictive insights into potential long-term toxicity[2].
Q3: What are the potential molecular mechanisms underlying Compound X-induced hepatotoxicity?
A3: As a kinase inhibitor, Compound X may induce hepatotoxicity through various mechanisms. These can include off-target effects on essential cellular kinases, leading to cellular stress, mitochondrial dysfunction, or inhibition of bile salt export pumps[4]. The formation of reactive metabolites during liver metabolism can also lead to oxidative stress and cellular damage[4]. It is also possible that an immune-mediated response is contributing to the liver injury.
Q4: How can we differentiate between different types of liver injury (e.g., hepatocellular, cholestatic, mixed) with Compound X?
A4: The pattern of liver enzyme elevation can help differentiate the type of injury. A predominant increase in ALT and AST suggests hepatocellular injury. A primary elevation in ALP and gamma-glutamyl transferase (GGT) points towards cholestatic injury[1]. A mixed pattern would show significant increases in both sets of enzymes. Histopathological examination of liver tissue is crucial for confirming the type and extent of injury, identifying features like necrosis, apoptosis, steatosis, or bile duct proliferation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in serum biomarker levels between animals in the same dose group. | - Inconsistent dosing or sample collection timing.- Individual differences in drug metabolism.- Underlying subclinical health issues in some animals. | - Ensure consistent dosing technique and standardized timing for blood collection.- Increase the number of animals per group to improve statistical power.- Perform a thorough health screen of all animals before study initiation. |
| No observable hepatotoxicity at predicted toxic doses. | - Species-specific differences in metabolism and toxicity.- Insufficient drug exposure due to poor bioavailability. | - Consider testing in a different rodent or non-rodent species.- Perform pharmacokinetic (PK) analysis to confirm systemic exposure to Compound X and its major metabolites. |
| Unexpected mortality in high-dose groups. | - Acute, severe hepatotoxicity leading to liver failure.- Off-target toxicity in other vital organs. | - Conduct a dose-range-finding study with smaller dose escalations.- Perform a full necropsy and histopathological analysis of all major organs to identify the cause of death. |
Quantitative Data Summary
The following tables represent hypothetical data from a 14-day repeat-dose toxicity study of Compound X in rats.
Table 1: Serum Biochemistry
| Parameter | Vehicle Control | Compound X (Low Dose) | Compound X (Mid Dose) | Compound X (High Dose) |
| ALT (U/L) | 35 ± 8 | 45 ± 12 | 150 ± 30 | 450 ± 95 |
| AST (U/L) | 60 ± 15 | 75 ± 20 | 250 ± 50 | 700 ± 150 |
| ALP (U/L) | 200 ± 40 | 210 ± 50 | 280 ± 60 | 350 ± 70 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.4 |
| p < 0.05 compared to vehicle control |
Table 2: Liver Histopathology Findings
| Finding | Vehicle Control | Compound X (Low Dose) | Compound X (Mid Dose) | Compound X (High Dose) |
| Hepatocellular Necrosis | Absent | Minimal | Mild, centrilobular | Moderate, centrilobular |
| Inflammatory Infiltration | Absent | Minimal | Mild | Moderate |
| Steatosis (Fatty Change) | Absent | Absent | Minimal | Mild to Moderate |
Experimental Protocols
Protocol 1: In Vivo Rodent Hepatotoxicity Study
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Grouping: Randomly assign animals to dose groups (e.g., vehicle control, low, mid, and high dose of Compound X), with n=8-10 animals per group.
-
Dosing: Administer Compound X or vehicle daily via the intended clinical route (e.g., oral gavage) for the specified duration (e.g., 14 days).
-
Monitoring: Record clinical observations, body weight, and food consumption daily.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis.
-
Necropsy: Perform a full necropsy, record organ weights (especially liver), and collect liver tissue.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for histopathological processing and examination. Snap-freeze another portion for gene expression or proteomic analysis.
Protocol 2: Serum Biomarker Analysis
-
Sample Preparation: Allow collected blood to clot, then centrifuge to separate the serum.
-
Analysis: Use an automated clinical chemistry analyzer to measure the levels of ALT, AST, ALP, and total bilirubin.
-
Data Analysis: Compare the mean values of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Gene expression-based in vivo and in vitro prediction of liver toxicity allows compound selection at an early stage of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microarray analysis in rat liver slices correctly predicts in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiotoxicity Risks with p38 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p38 inhibitors. The information is designed to help manage and understand the potential cardiotoxicity associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of p38 MAPK-mediated cardiotoxicity?
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cellular responses to stress.[1] In the heart, its activation can lead to several adverse effects:
-
Cardiac Hypertrophy: Activation of the p38 pathway in cardiomyocytes can induce hypertrophic growth.[2][3]
-
Apoptosis: The p38α isoform, in particular, is known to promote cardiomyocyte apoptosis (programmed cell death).[1]
-
Inflammation and Fibrosis: p38α activation is associated with increased fibrosis and inflammation during cardiac remodeling.[1] p38 is also necessary for the differentiation of fibroblasts into myofibroblasts, which contributes to cardiac fibrosis.[1]
-
Contractile Dysfunction: p38 activation can negatively impact cardiac contractility by affecting calcium handling proteins like SERCA2 and altering the phosphorylation of myofilament proteins such as troponin I.[1][4]
Q2: Why do some studies suggest p38 inhibition is cardioprotective while others indicate cardiotoxicity?
The conflicting reports on the effects of p38 inhibitors on the heart are due to the different roles of the four p38 isoforms (α, β, γ, and δ).[2][5] Most early studies used non-isoform-specific inhibitors like SB203580, which targets both p38α and p38β.[1][6]
-
p38α vs. p38β: Evidence suggests these two isoforms can have opposing functions. p38α activation is often linked to apoptosis, while p38β may be involved in pro-survival signaling.[1][6][7] Therefore, a non-specific inhibitor could produce a net effect that is difficult to interpret.
-
Experimental Model: The outcome of p38 inhibition can depend on the specific experimental model and the nature of the cardiac stress being studied.[1][8]
-
Negative Regulation: In some contexts, p38 signaling acts as a brake on other pro-hypertrophic pathways, such as the calcineurin-NFAT pathway.[9] Inhibiting p38 in such cases can paradoxically lead to enhanced hypertrophic growth.[9]
Q3: My p38 inhibitor is causing unexpected cardiomyocyte death in vitro. What should I consider?
-
Inhibitor Specificity: Verify the isoform specificity of your inhibitor. Off-target effects on other kinases can induce toxicity.
-
Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine if the toxicity is concentration-dependent.
-
Cellular Context: The role of p38 can vary between neonatal and adult cardiomyocytes. Neonatal mice lacking p38α show increased cardiomyocyte mitosis, indicating p38α as a negative regulator of proliferation.[1][6]
-
Upstream/Downstream Signaling: Investigate the activation state of upstream kinases (MKK3, MKK6) and downstream targets to confirm on-target engagement and rule out paradoxical activation of other stress pathways like JNK.[3]
Q4: I'm not seeing the expected cardioprotective effect of my p38 inhibitor in my animal model of myocardial infarction. Why might this be?
-
Timing of Inhibition: The timing of p38 inhibition relative to the ischemic event is critical. Inhibition during ischemia/reperfusion has been shown to be beneficial, whereas blockade during preconditioning can abolish cardioprotective effects.[6]
-
Model-Specific Differences: The specific animal model of myocardial infarction can influence the outcome.
-
Clinical Trial Outcomes: It's important to note that despite promising preclinical data, several clinical trials of p38 inhibitors (e.g., losmapimod) in patients with acute coronary syndrome failed to show a significant reduction in major ischemic cardiovascular events.[4][6][10][11] This highlights the complexity of translating preclinical findings to clinical outcomes.
Troubleshooting Guides
Issue 1: Inconsistent results between in vitro and in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Ensure adequate drug exposure in the target tissue (heart) in your in vivo model. Measure plasma and tissue concentrations of the inhibitor. |
| Off-target Effects | Profile your inhibitor against a panel of kinases to identify potential off-target activities that may be more pronounced in a complex in vivo system. |
| Systemic vs. Cellular Effects | In vivo, p38 inhibition can affect multiple cell types (e.g., inflammatory cells, fibroblasts, endothelial cells) which can indirectly impact cardiac function.[1] Consider using cardiac-specific conditional knockout models to dissect the role of p38 in different cell types. |
Issue 2: Difficulty in assessing cardiac function after p38 inhibitor treatment.
| Experimental Approach | Key Parameters to Measure |
| Echocardiography (in vivo) | Left ventricular ejection fraction (LVEF), fractional shortening (FS), chamber dimensions, and wall thickness. |
| Pressure-Volume (PV) Loop Analysis (in vivo) | End-systolic pressure-volume relationship (ESPVR) for contractility and end-diastolic pressure-volume relationship (EDPVR) for diastolic function.[12] |
| Isolated Heart (Langendorff) Preparation (ex vivo) | Left ventricular developed pressure (LVDP), heart rate, and coronary flow. |
| Cardiomyocyte Contractility (in vitro) | Calcium transient measurements and cell shortening assays. |
Quantitative Data Summary
Table 1: Summary of p38 Isoform Functions in the Heart
| Isoform | Primary Role in Cardiomyocytes | Effect of Activation |
| p38α | Pro-apoptotic, pro-fibrotic, negative regulator of proliferation.[1][5] | Promotes apoptosis, fibrosis, and hypertrophy.[1] |
| p38β | Pro-survival, potentially pro-hypertrophic.[1][7] | May induce features of hypertrophy.[1] |
| p38γ | Less characterized in the heart, may have roles in regeneration.[5] | Antagonizes p38α by inhibiting c-Jun phosphorylation.[13] |
| p38δ | Not significantly expressed in the heart.[5] | N/A |
Table 2: Effects of p38 Inhibition on Cardiac Parameters
| p38 Inhibitor | Model | Observed Cardiac Effects | Reference |
| SB203580 | Rat Cardiomyocytes | Blocks hypertrophic growth. | [1] |
| SB239063 | Hypertensive Rats | Prevented left ventricular hypertrophy and dysfunction. | [14] |
| FR167653 | Cardiomyopathic Hamsters | Ameliorated myocardial fibrosis and LV chamber dilation. | [14] |
| Losmapimod | Doxorubicin-treated mice | Ameliorated cardiac dysfunction. | [15] |
| SB203580 | Guinea Pig Model of Heart Failure | Protected against progressive decline in cardiac function. | [10][16] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cardiotoxicity using Neonatal Rat Ventricular Myocytes (NRVMs)
-
Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups and plate them on fibronectin-coated dishes. Culture in DMEM/F12 supplemented with 10% fetal bovine serum for 24 hours.
-
Serum Starvation: After 24 hours, switch to a serum-free medium for another 24 hours to synchronize the cells.
-
Treatment: Treat the NRVMs with the p38 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control. A positive control for hypertrophy (e.g., phenylephrine) or apoptosis (e.g., doxorubicin) should be included.
-
Hypertrophy Assessment (48 hours post-treatment):
-
Cell Size Measurement: Stain cells with a fluorescent dye (e.g., phalloidin for F-actin) and measure the cell surface area using imaging software.
-
Gene Expression: Analyze the expression of hypertrophic markers (e.g., ANP, BNP) by qRT-PCR.
-
-
Apoptosis Assessment (24 hours post-treatment):
-
TUNEL Assay: Perform a TUNEL assay to detect DNA fragmentation in apoptotic cells.
-
Caspase Activity: Measure the activity of caspase-3/7 using a luminescent or fluorescent assay.
-
Protocol 2: In Vivo Assessment of Cardiac Function in a Mouse Model of Pressure Overload (Transverse Aortic Constriction - TAC)
-
Animal Model: Use adult male C57BL/6 mice.
-
Surgical Procedure: Perform TAC surgery to induce pressure overload-induced cardiac hypertrophy. A sham-operated group should be included as a control.
-
Drug Administration: Administer the p38 inhibitor or vehicle control daily via oral gavage or intraperitoneal injection, starting one day before or after the TAC surgery.
-
Echocardiography: Perform serial echocardiography at baseline and at specified time points (e.g., 1, 2, and 4 weeks) post-TAC to assess cardiac function and remodeling (LVEF, FS, wall thickness).
-
Histological Analysis (at study endpoint):
-
Harvest the hearts and measure the heart weight to body weight ratio.
-
Perform Masson's trichrome staining to assess cardiac fibrosis.
-
Perform Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area.
-
-
Molecular Analysis: Analyze protein and gene expression of markers for hypertrophy, fibrosis, and apoptosis in the heart tissue.
Visualizations
Caption: p38 MAPK signaling pathway in cardiomyocytes.
Caption: Workflow for assessing p38 inhibitor cardiotoxicity.
Caption: Troubleshooting logic for unexpected cardiotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The case for inhibiting p38 mitogen-activated protein kinase in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]
- 10. Inhibition of Cardiac p38 Highlights the Role of the Phosphoproteome in Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The case for inhibiting p38 mitogen-activated protein kinase in heart failure [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ahajournals.org [ahajournals.org]
- 16. pubs.acs.org [pubs.acs.org]
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding CNS-related side effects of p38 MAPK inhibitors encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known CNS-related side effects of p38 MAPK inhibitors observed in clinical trials?
A1: Several p38 MAPK inhibitors have been evaluated in clinical trials, and some have reported CNS-related adverse events. These are generally mild to moderate and can include dizziness, headache, and tremor.[1][2] For instance, the inhibitor ralimetinib was associated with tremor and dizziness in a Phase I study in cancer patients.[1] Another inhibitor, pamapimod, also showed dizziness as a side effect in patients with rheumatoid arthritis.[3] It is important to note that the incidence and severity of these side effects can vary depending on the specific inhibitor, its selectivity, and the patient population.[2]
Q2: What are the potential mechanisms behind the CNS-related side effects of p38 MAPK inhibitors?
A2: The CNS side effects of p38 MAPK inhibitors can stem from two main sources: on-target and off-target effects.
-
On-target effects: p38 MAPK signaling is involved in various physiological processes in the CNS, including synaptic plasticity, neuroinflammation, and neuronal survival.[4][5] Inhibition of these pathways, while therapeutically beneficial in some contexts, could potentially disrupt normal neuronal function and lead to adverse effects. For example, decreasing CNS penetration of some inhibitors was explored to avoid side effects like dizziness.[2]
-
Off-target effects: Many kinase inhibitors can bind to unintended targets due to structural similarities in the ATP-binding pocket of kinases.[6] These off-target interactions can trigger unforeseen signaling cascades in the CNS, leading to toxicity.[6][7] Many p38 MAPK inhibitors have failed in clinical trials due to toxicity, which may be partly due to off-target effects.[6][7]
Q3: How can I assess if my p38 MAPK inhibitor is crossing the blood-brain barrier (BBB)?
A3: Assessing the BBB penetration of your inhibitor is a critical step in understanding its potential for CNS effects. Several methods can be employed, ranging from in vitro models to in vivo studies. Successful methods include in vitro assays like the parallel artificial membrane permeability assay (PAMPA)-BBB and in vivo measurements of the brain-to-plasma (B/P) concentration ratio to determine the extent of brain penetration.[8] A review of over 140 p38 MAPK inhibitors identified key physicochemical parameters to predict which molecules are capable of successfully crossing the BBB.
Troubleshooting Guides
Problem 1: I am observing unexpected neuronal cell death or toxicity in my in vitro experiments with a p38 MAPK inhibitor.
-
Question: How can I determine if the observed neurotoxicity is an on-target effect of p38 MAPK inhibition or an off-target effect of my compound?
-
Answer: This is a crucial question to address. Here is a troubleshooting workflow to help you distinguish between on-target and off-target toxicity:
-
Confirm Target Engagement: First, verify that your inhibitor is effectively inhibiting p38 MAPK in your neuronal cell model at the concentration you are using. This can be done by Western blotting for downstream targets of p38, such as phosphorylated MK2 or ATF2.
-
Use a Structurally Different p38 MAPK Inhibitor: Treat your cells with a different, structurally unrelated p38 MAPK inhibitor that has a known selectivity profile. If you observe the same neurotoxic phenotype, it is more likely to be an on-target effect.[6]
-
Rescue Experiment with a Constitutively Active p38 Mutant: If possible, transfect your cells with a constitutively active mutant of p38 MAPK. If the inhibitor's toxicity is on-target, the constitutively active mutant may rescue the cells from death.
-
Kinome Profiling: To identify potential off-target kinases, you can have your compound profiled against a broad panel of kinases. This can reveal unintended targets that might be responsible for the observed toxicity.
-
Literature Review: Thoroughly review the literature for the known off-target effects of your specific inhibitor or inhibitors with a similar chemical scaffold.
-
-
Problem 2: My in vivo animal model is showing unexpected behavioral changes after administration of a p38 MAPK inhibitor.
-
Question: What are the key steps to investigate and characterize these neurobehavioral side effects?
-
Answer: A systematic approach is necessary to understand the nature of the observed behavioral changes.
-
Comprehensive Behavioral Phenotyping: Conduct a battery of behavioral tests to characterize the specific deficits. This could include tests for motor coordination (rotarod), anxiety-like behavior (elevated plus maze), and cognitive function (Morris water maze).
-
Dose-Response Relationship: Determine if the behavioral effects are dose-dependent. A clear dose-response relationship strengthens the link between the inhibitor and the observed phenotype.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Measure the concentration of the inhibitor in the brain tissue and correlate it with the timing and severity of the behavioral changes. This will help establish a temporal link between drug exposure and the observed effects.
-
Examine Neuronal Markers: After the behavioral assessment, analyze brain tissue for markers of neuroinflammation (e.g., cytokine levels), neuronal damage (e.g., TUNEL staining for apoptosis), and synaptic integrity.
-
Control for Peripheral Effects: If possible, use a peripherally restricted p38 MAPK inhibitor as a negative control. If the behavioral changes are absent with the peripherally restricted inhibitor, it strongly suggests a CNS-mediated effect.
-
-
Data Presentation
Table 1: Summary of CNS-Related Adverse Events of p38 MAPK Inhibitors in Clinical Trials
| Inhibitor | Indication | Dose | CNS Adverse Event | Incidence (%) | Reference |
| Ralimetinib | Advanced Cancer | 420 mg | Tremor | 28.6% | [1] |
| Dizziness | 23.8% | [1] | |||
| Neflamapimod | Dementia with Lewy Bodies | 40mg TID | Headache | 3 subjects | |
| Diarrhea | 1 subject | ||||
| Nausea | 0 subjects | ||||
| Pamapimod | Rheumatoid Arthritis | 50-300 mg | Dizziness | Not specified | [4] |
Note: Incidence rates for pamapimod-related dizziness were not explicitly provided in the cited literature.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-p38 MAPK in Neuronal Cells
This protocol allows for the assessment of p38 MAPK activation in response to a stimulus and the efficacy of an inhibitor.
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y or primary neurons) at an appropriate density.
-
Once cells are ready, pre-treat with your p38 MAPK inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS, or Aβ oligomers) for the desired time (typically 15-60 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
Protocol 2: In Vivo Assessment of Neurobehavioral Effects in a Rodent Model
This protocol outlines a general workflow for assessing potential CNS side effects of a p38 MAPK inhibitor in mice or rats.
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Administer the p38 MAPK inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
-
Open Field Test (General Activity and Anxiety):
-
Place the animal in the center of an open field arena.
-
Record locomotor activity (total distance traveled), time spent in the center versus the periphery, and rearing frequency for a set period (e.g., 10-15 minutes). A decrease in center time can indicate anxiety-like behavior.
-
-
Rotarod Test (Motor Coordination and Balance):
-
Place the animal on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod. Repeat for several trials. A decrease in latency to fall suggests impaired motor coordination.
-
-
Elevated Plus Maze (Anxiety-like Behavior):
-
Place the animal in the center of a plus-shaped maze with two open and two closed arms.
-
Record the time spent in the open arms versus the closed arms. A preference for the closed arms is indicative of anxiety.
-
-
Morris Water Maze (Spatial Learning and Memory):
-
Train the animals to find a hidden platform in a circular pool of water using visual cues.
-
Record the escape latency (time to find the platform) and path length over several days of training.
-
Conduct a probe trial where the platform is removed and measure the time spent in the target quadrant. Impaired performance suggests cognitive deficits.
-
-
Tissue Collection and Analysis:
-
Following the behavioral tests, euthanize the animals and collect brain tissue.
-
Perform histological (e.g., Nissl staining for neuronal morphology) and biochemical (e.g., ELISA for cytokine levels, Western blot for signaling proteins) analyses on the brain tissue.
-
Mandatory Visualizations
Caption: p38 MAPK signaling pathway in a neuron.
Caption: Troubleshooting workflow for unexpected neurotoxicity.
References
- 1. Does the p38 MAP kinase inhibitor pamapimod have potential for the treatment of rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug and Device News - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis [remedy.med.bg.ac.rs]
- 6. Adverse events of special interest in clinical trials of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis and psoriasis with 37 066 patient-years of tofacitinib exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of p38 MAPK Inhibitors: RO3201195 vs. SB203580
For researchers, scientists, and drug development professionals investigating the intricacies of the p38 MAP kinase signaling pathway, the choice of a potent and selective inhibitor is paramount. This guide provides an objective comparison of two notable p38 MAPK inhibitors, RO3201195 and SB203580, focusing on their performance in inhibitory assays and providing supporting experimental data and protocols.
At a Glance: Key Differences and Similarities
Both this compound and SB203580 are potent inhibitors of p38 MAP kinase, a key regulator of cellular responses to inflammatory cytokines and environmental stress. SB203580 has long been a widely used tool compound in p38 MAPK research, with its inhibitory characteristics being well-documented. This compound is a more recently developed inhibitor described as being highly selective.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) is crucial for evaluating the potency of these inhibitors. The table below summarizes the available data for both compounds against different p38 MAPK isoforms.
| Inhibitor | Target Isoform | IC50 (nM) | Reference |
| SB203580 | p38α (SAPK2a) | 50 | [1] |
| p38β2 (SAPK2b) | 500 | [1] | |
| This compound | p38 | Data not publicly available | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is essential to visualize the p38 MAPK signaling pathway and the general workflow of an inhibition assay.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: General experimental workflow for p38 MAPK inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for biochemical and cell-based p38 MAPK inhibition assays.
Biochemical p38 MAPK Inhibition Assay
This in vitro assay measures the direct inhibition of p38 MAPK enzymatic activity.
1. Reagents and Materials:
-
Recombinant active p38α MAPK
-
Biotinylated p38 MAPK substrate (e.g., ATF-2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound and SB203580 stock solutions (in DMSO)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagents (e.g., Streptavidin-HRP and a suitable substrate)
-
96-well microplate
2. Procedure:
-
Prepare serial dilutions of this compound and SB203580 in kinase assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of a solution containing recombinant p38α MAPK to each well.
-
Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated substrate.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.
-
Wash the plate and add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based p38 MAPK Inhibition Assay (Western Blot)
This assay measures the inhibition of p38 MAPK activity within a cellular context by assessing the phosphorylation of a downstream target.
1. Reagents and Materials:
-
Cell line known to have an active p38 MAPK pathway (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulus for p38 MAPK activation (e.g., Anisomycin, LPS)
-
This compound and SB203580 stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-ATF-2 (Thr71), anti-total-ATF-2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or SB203580 for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 MAPK and its downstream target (e.g., ATF-2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Conclusion
Both this compound and SB203580 are valuable tools for the study of p38 MAPK signaling. SB203580 is a well-characterized inhibitor with known IC50 values for p38α and p38β2, making it a reliable choice for many applications. This compound is reported to be a highly selective inhibitor, though publicly available quantitative data on its isoform specificity is limited. The choice between these inhibitors will depend on the specific requirements of the experiment, including the desired isoform selectivity and the need for a well-established or a potentially more selective compound. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and make informed decisions for their p38 MAPK research.
References
A Comparative Analysis of RO3201195 and Other p38 MAP Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of the p38 MAP kinase inhibitor RO3201195 against three other widely used inhibitors: SB203580, VX-745, and BIRB 796. The comparison focuses on their selectivity profiles, supported by available experimental data.
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a crucial regulator of cellular responses to a variety of external stimuli, including stress, cytokines, and growth factors. Its central role in inflammation, apoptosis, and cell cycle control has made it a key target for therapeutic intervention in a range of diseases, from inflammatory disorders to cancer. A multitude of small molecule inhibitors targeting p38 have been developed, each with distinct chemical scaffolds and selectivity profiles. This guide aims to provide a clear comparison to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a multi-tiered cascade involving a series of protein kinases. Upon activation by upstream kinases (MKK3 and MKK6), p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors. This signaling cascade ultimately modulates the expression of genes involved in inflammatory responses and other cellular processes.
Comparative Selectivity of p38 Inhibitors
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to misleading experimental results and potential toxicity in a clinical setting. The following table summarizes the available quantitative data on the selectivity of this compound, SB203580, VX-745, and BIRB 796. It is important to note that the data has been collated from various sources, and the experimental conditions may differ.
| Inhibitor | Target | IC50 / Kd (nM) | Selectivity Notes | Reference(s) |
| This compound | p38α | 180 - 700 (IC50) | Described as a "highly selective inhibitor of p38 Map Kinase". An X-ray crystal structure suggests a unique hydrogen bond with threonine 106 contributes to its selectivity. | |
| SB203580 | p38α (SAPK2a) | 50 (IC50) | Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα. | |
| p38β2 (SAPK2b) | 500 (IC50) | |||
| VX-745 | p38α | 10 (IC50) | 22-fold greater selectivity versus p38β. No significant inhibition of p38γ. | [1] |
| p38β | 220 (IC50) | [1] | ||
| BIRB 796 | p38α | 38 (IC50) | Pan-p38 inhibitor with activity against all isoforms. Also inhibits JNK2 (330-fold less potent than p38α) and c-RAF. | [2] |
| p38β | 65 (IC50) | [2] | ||
| p38γ | 200 (IC50) | [2] | ||
| p38δ | 520 (IC50) | [2] | ||
| p38α | 0.1 (Kd) | [2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. The following are representative protocols for key experiments used to characterize the selectivity and potency of p38 MAP kinase inhibitors.
In Vitro Kinase Assay (Radiometric)
This biochemical assay directly measures the enzymatic activity of p38 MAP kinase and its inhibition by a test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
-
Dilute the recombinant active p38α kinase to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the substrate (e.g., ATF2) in the reaction buffer.
-
Prepare a stock solution of ATP, including [γ-32P]ATP, in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a positive control (e.g., SB203580) in the reaction buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the diluted p38α kinase with the serially diluted inhibitor or vehicle control.
-
Pre-incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/[γ-32P]ATP mix and the ATF2 substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).
-
Wash the membrane multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for p38 Activity (Western Blot)
This assay assesses the ability of an inhibitor to block p38 MAP kinase activity within a cellular context by measuring the phosphorylation of a downstream target.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or THP-1) to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the p38 inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a known p38 activator (e.g., anisomycin, LPS, or TNF-α) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a p38 downstream target (e.g., phospho-MAPKAPK2 or phospho-HSP27) overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the downstream target or a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of stimulus-induced phosphorylation for each inhibitor concentration.
-
By providing a side-by-side comparison of selectivity data and detailed experimental protocols, this guide serves as a valuable resource for researchers investigating the p38 MAP kinase pathway, facilitating informed decisions in the selection and application of specific inhibitors.
References
Validating RO3201195 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of RO3201195, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Direct confirmation of target binding within a cellular environment is a critical step in drug discovery, providing essential evidence for the compound's mechanism of action and informing further development. This document compares the performance of this compound with alternative p38 MAPK inhibitors and presents supporting experimental protocols and data.
Introduction to this compound and Target Engagement
This compound is a potent and highly selective, orally bioavailable inhibitor of p38 MAPK, a key signaling protein involved in cellular responses to stress, inflammation, and other external stimuli. The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Consequently, inhibitors of p38 MAPK, including this compound, have been investigated for their therapeutic potential in a range of inflammatory diseases.
Target engagement assays are designed to confirm that a drug candidate physically interacts with its intended molecular target within the complex milieu of a living cell. Such validation is paramount to distinguish on-target from off-target effects and to establish a clear relationship between target binding and the observed cellular phenotype.
Comparative Analysis of p38 MAPK Inhibitors
| Compound | Target(s) | Biochemical IC50 | Cellular Potency (IC50) | Key Features |
| This compound | p38 MAPK | Not widely reported | Potent inhibitor of p38-mediated processes; specific values vary by assay. | High selectivity for p38. |
| SB203580 | p38α/β | ~50-100 nM | 0.1-1 µM (TNF-α release) | Widely used as a tool compound; also inhibits other kinases at higher concentrations. |
| SCIO-469 (Talmapimod) | p38α | ~10-fold selective for p38α over p38β | Stable disease observed in a Phase 2 trial for multiple myeloma. | Investigated in multiple clinical trials for inflammatory diseases and cancer.[1] |
| LY3007113 | p38 MAPK | Not publicly available | Preclinical anti-cancer activity demonstrated. | Clinical development was halted due to an unfavorable therapeutic window.[1] |
| VX-745 (Neflamapimod) | p38α | 10 nM | 56 nM (IL-1β release), 52 nM (TNF-α release) | 22-fold greater selectivity for p38α over p38β. |
| BIRB-796 | p38α/β/γ/δ | 38 nM (p38α) | Failed to show efficacy in Crohn's disease clinical trials. | Binds to an allosteric site, leading to a slow dissociation rate. |
Key Experimental Methodologies for Target Engagement Validation
The Cellular Thermal Shift Assay (CETSA) has emerged as a gold standard for validating direct target engagement in a cellular context.[2][3] Additionally, downstream functional assays provide indirect but physiologically relevant evidence of target modulation.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[2][3] This change in thermal stability can be quantified, providing direct evidence of target engagement.
Experimental Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1 hour).
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of soluble p38 MAPK is then quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble p38 MAPK as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can also be generated by heating cells at a single temperature with varying compound concentrations.
Phosphorylation of Downstream Targets
Inhibition of p38 MAPK by this compound should lead to a decrease in the phosphorylation of its downstream substrates. Measuring the phosphorylation status of key substrates like MAPK-activated protein kinase 2 (MAPKAPK2) or activating transcription factor 2 (ATF-2) serves as a robust biomarker for target engagement.
Experimental Protocol:
-
Cell Stimulation and Treatment: Plate cells and stimulate them with an appropriate agonist (e.g., lipopolysaccharide [LPS] or UV radiation) to activate the p38 MAPK pathway. Concurrently, treat the cells with a dose range of this compound.
-
Cell Lysis: After the desired incubation time, lyse the cells to extract proteins.
-
Protein Quantification and Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-MAPKAPK2 or phospho-ATF-2) and total protein levels as a loading control.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein. A dose-dependent decrease in this ratio upon treatment with this compound confirms target engagement.
Inhibition of Cytokine Release
A functional consequence of p38 MAPK inhibition is the suppression of pro-inflammatory cytokine production. Measuring the levels of cytokines like TNF-α in the cell culture supernatant provides a physiologically relevant readout of target engagement.
Experimental Protocol:
-
Cell Treatment: Seed immune cells (e.g., peripheral blood mononuclear cells or macrophages) and pre-treat with a range of this compound concentrations.
-
Stimulation: Stimulate the cells with an inflammatory agent such as LPS to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the TNF-α concentration against the this compound concentration to determine the IC50 value for the inhibition of cytokine release.
Conclusion
Validating the target engagement of this compound in a cellular context is crucial for confirming its mechanism of action and for the interpretation of its biological effects. The Cellular Thermal Shift Assay offers a direct and robust method for confirming the physical interaction between this compound and p38 MAPK. In the absence of publicly available CETSA data for this compound, assays measuring the phosphorylation of downstream targets and the inhibition of cytokine release serve as reliable and physiologically relevant alternatives to demonstrate on-target activity. By comparing the cellular potency of this compound with that of other p38 MAPK inhibitors, researchers can gain valuable insights into its relative efficacy and selectivity, thereby guiding further preclinical and clinical development.
References
A Comparative Guide to RO3201195 and Genetic Controls in p38 MAPK Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor RO3201195 with genetic knockout and knockdown approaches for studying the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Understanding the nuances of these techniques is critical for robust experimental design and accurate interpretation of results in drug development and signal transduction research.
The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines, playing a central role in cellular processes such as inflammation, cell cycle regulation, and apoptosis. Consequently, it is a significant target for therapeutic intervention in a variety of diseases. Validating the on-target effects of a pharmacological inhibitor is paramount, and this is often achieved by comparing its phenotypic effects to those of genetic methods that specifically deplete the target protein.
The Role of this compound in p38 MAPK Inhibition
This compound is a potent and highly selective, orally bioavailable pyrazolyl ketone inhibitor of p38α MAPK.[1] Its selectivity is attributed to a unique hydrogen bond formed with threonine 106 in the ATP-binding pocket of p38α.[1] As a pharmacological agent, this compound offers the advantage of acute, dose-dependent, and reversible inhibition of p38 MAPK activity, making it a valuable tool for studying the temporal dynamics of this signaling pathway.
Comparison of Pharmacological and Genetic Inhibition Strategies
The validation of a pharmacological inhibitor's mechanism of action is significantly strengthened when its effects are compared with those of genetic knockout or knockdown of its target. This comparative approach helps to distinguish on-target effects from potential off-target activities of the chemical compound.
| Feature | This compound (Pharmacological Inhibition) | p38 MAPK Knockout (Genetic Deletion) | p38 MAPK Knockdown (e.g., siRNA) |
| Mechanism of Action | Competitive inhibition of ATP binding to p38α MAPK, blocking its kinase activity. | Permanent removal of the p38 MAPK gene, leading to a complete loss of protein expression. | Transient degradation of p38 MAPK mRNA, resulting in a temporary reduction of protein expression. |
| Temporal Control | Acute and reversible. The inhibitory effect is present as long as the compound is available and can be washed out. | Permanent and irreversible loss of the protein. | Transient. Protein levels can recover as the siRNA is diluted or degraded. |
| Dose-Dependence | Effects are dose-dependent, allowing for the study of concentration-response relationships. | "All-or-none" effect (in homozygous knockout). | The degree of knockdown can be concentration-dependent to some extent. |
| Specificity | Highly selective for p38α. However, the potential for off-target effects at higher concentrations should always be considered. | Highly specific to the targeted p38 MAPK isoform. | Generally specific, but off-target effects due to unintended mRNA silencing can occur. |
| Compensation | Acute inhibition may not allow for compensatory mechanisms to be activated. | Chronic absence of the protein may lead to the activation of compensatory signaling pathways. | The transient nature may limit the development of long-term compensatory mechanisms. |
| Applications | Studying the acute roles of p38 MAPK signaling, validating it as a drug target, and investigating temporal dynamics. | Investigating the long-term consequences of p38 MAPK loss during development and in disease models. | Validating the on-target effects of inhibitors and studying the short-term consequences of reduced p38 MAPK expression. |
Performance Comparison of p38 MAPK Inhibitors
| Inhibitor | Target Isoforms | IC50 (p38α) | Key Characteristics |
| This compound | p38α | Not specified in search results | Orally bioavailable and highly selective.[1] |
| SB203580 | p38α, p38β | ~50 nM | Widely used but can inhibit other kinases at higher concentrations. |
| SB202190 | p38α, p38β | ~50-100 nM | A structural analog of SB203580, also widely used. |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 nM | A potent, allosteric inhibitor with high selectivity. |
| VX-745 (Neflamapimod) | p38α | 10 nM | Selective for p38α over p38β. |
| TAK-715 | p38α | 7.1 nM | Highly selective for p38α over p38β. |
Experimental Protocols
In Vitro p38 MAPK Inhibition Assay with this compound
Objective: To determine the in vitro efficacy of this compound in inhibiting p38 MAPK activity.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase substrate (e.g., ATF2)
-
This compound
-
ATP
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant p38α MAPK enzyme and the kinase substrate.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, measure the amount of ADP produced, which is proportional to kinase activity. Alternatively, use a phospho-specific antibody to detect phosphorylated ATF2 via ELISA or Western blot.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
p38 MAPK Knockdown using siRNA
Objective: To transiently reduce the expression of p38 MAPK in a cell line to study the resulting phenotype.
Materials:
-
p38 MAPK-specific siRNA and a non-targeting control siRNA
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and serum
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the p38 MAPK siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for p38 MAPK to confirm the reduction in protein levels. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the reduction in p38 MAPK mRNA levels.
-
-
Phenotypic Analysis: Perform relevant functional assays to assess the cellular consequences of p38 MAPK knockdown.
Generation of p38 MAPK Knockout Cell Line using CRISPR-Cas9
Objective: To create a stable cell line with a complete loss of p38 MAPK expression.
Materials:
-
HEK293T cell line
-
p38 MAPK-specific guide RNA (gRNA) expression vector
-
Cas9 nuclease expression vector
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Reagents for Western blotting
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA targeting an early exon of the p38 MAPK gene into a suitable expression vector.
-
Transfection: Co-transfect the HEK293T cells with the gRNA expression vector and the Cas9 nuclease expression vector.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning: After selection, dilute the cell suspension to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.
-
Expansion and Screening: Allow the single cells to grow into colonies. Once confluent, expand the clones and screen for the absence of p38 MAPK protein expression by Western blot.
-
Validation: Sequence the genomic DNA of the knockout clones to confirm the presence of frameshift mutations in the p38 MAPK gene.
Visualizing Pathways and Workflows
Caption: Simplified p38 MAPK signaling pathway.
Caption: Mechanisms of p38 MAPK inhibition.
Caption: Experimental workflow for target validation.
References
Confirming the Mechanism of RO3201195 Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental strategies to confirm the mechanism of action of RO3201195, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). By comparing its performance with other relevant inhibitors and outlining detailed protocols for rescue experiments, this document serves as a valuable resource for researchers investigating the p38 MAPK signaling pathway and the therapeutic potential of its inhibitors.
Comparative Analysis of p38 MAPK Inhibitors
This compound has been identified as a potent and selective inhibitor of p38 MAPK. To objectively evaluate its performance, a comparison with other well-characterized p38 MAPK inhibitors is essential. The following table summarizes the available quantitative data for this compound and other commonly used inhibitors.
| Inhibitor | Target(s) | IC50 (p38α) | Cell-Based Potency (IC50) | Chemical Class | Development Stage |
| This compound | p38 MAPK | Data not publicly available in direct comparison | Effective in inhibiting cellular senescence in Werner Syndrome cells[1] | Pyrazolyl ketone | Phase I Clinical Trials |
| SB203580 | p38α/β | 50 nM[2] | 0.3-0.5 µM in THP-1 cells[2] | Pyridinyl imidazole | Preclinical Research Tool |
| LY3007113 | p38 MAPK | Data not publicly available | Inhibits phosphorylation of MAPKAP-K2[2] | Pyridopyrimidine | Phase I Clinical Trials |
| SB202190 | p38α/β | 46.6 µM (MDA-MB-231 cells)[1] | N/A | Pyridinyl imidazole | Preclinical Research Tool |
Unraveling the Mechanism: The Rescue Experiment
A rescue experiment is a powerful method to confirm that the observed effect of an inhibitor is indeed due to its action on the intended target. In the context of this compound, a rescue experiment would involve inhibiting the p38 MAPK pathway with the compound and then reactivating a downstream effector to see if the initial phenotype is reversed.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. Upon activation, p38 MAPK phosphorylates and activates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2).
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Rescue Experiment
The following workflow outlines a typical rescue experiment to confirm the on-target effect of this compound. This example focuses on rescuing a cellular phenotype by expressing a constitutively active form of MAPKAPK2.
Caption: A generalized workflow for a rescue experiment with this compound.
Experimental Protocols
Cell-Based p38 MAPK Activity Assay
This protocol measures the ability of this compound to inhibit p38 MAPK signaling in a cellular context by assessing the phosphorylation of a downstream target, ATF2.
Materials:
-
Target cell line (e.g., HeLa, THP-1)
-
This compound and other p38 inhibitors (e.g., SB203580)
-
Cell culture medium and supplements
-
Stimulus (e.g., Anisomycin, UV radiation)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATF2 (Thr71), anti-total ATF2, anti-p38, anti-phospho-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Induce p38 MAPK activation by treating cells with a stimulus (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ATF2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ATF2 and p38 as loading controls.
-
Rescue Experiment with Constitutively Active MAPKAPK2
This protocol describes how to rescue a phenotype induced by this compound by expressing a constitutively active form of the downstream kinase MAPKAPK2. Constitutively active mutants of MAPKAPK2 can be generated by replacing key threonine residues in the activation loop with glutamic acid (e.g., T222E, T334E).[3]
Materials:
-
Target cell line
-
This compound
-
Expression vector for constitutively active MAPKAPK2 (and a control vector, e.g., empty vector or wild-type MAPKAPK2)
-
Transfection reagent
-
Assay reagents to measure the cellular phenotype of interest (e.g., apoptosis assay kit, ELISA for cytokine measurement)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with an effective concentration of this compound to induce a measurable phenotype.
-
Transfection: Transfect the this compound-treated cells with the constitutively active MAPKAPK2 expression vector or a control vector.
-
Incubation: Allow sufficient time for the expression of the transfected gene (typically 24-48 hours).
-
Phenotypic Analysis: Measure the cellular phenotype in all experimental groups (untreated, this compound-treated with control vector, and this compound-treated with constitutively active MAPKAPK2 vector).
-
Data Analysis: Compare the phenotype in the rescue group (this compound + active MAPKAPK2) to the control groups. A significant reversal of the phenotype in the rescue group would confirm that the effect of this compound is mediated through the inhibition of the p38-MAPKAPK2 axis.
Logical Framework for Data Interpretation
The following diagram illustrates the logical flow for interpreting the results of the rescue experiment.
Caption: Logical framework for interpreting rescue experiment results.
By employing these comparative analyses and rigorous experimental protocols, researchers can confidently validate the mechanism of action of this compound and further elucidate its therapeutic potential.
References
- 1. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Constitutive activation of mitogen-activated protein kinase-activated protein kinase 2 by mutation of phosphorylation sites and an A-helix motif - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: RO3201195 Versus Other p38 MAPK Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the p38 MAPK inhibitor RO3201195 against other notable inhibitors in its class. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in drug discovery and development.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. While the therapeutic potential of p38 MAPK inhibitors is significant, their clinical development has been challenging, often hindered by off-target effects and toxicity. This has driven the development of next-generation inhibitors with improved potency and selectivity. This guide focuses on this compound and provides a comparative analysis against other well-characterized p38 MAPK inhibitors.
Comparative Analysis of p38 MAPK Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other p38 MAPK inhibitors. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: In Vitro Potency Against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| VX-745 (Neflamapimod) | 10[1][2] | 220[2] | >20,000[2] | Data not publicly available |
| BIRB 796 (Doramapimod) | 38[3][4] | 65[3][4] | 200[3][4] | 520[3][4] |
| SB203580 | 50 | 500 | Not active | Not active |
| PH-797804 | 26[5][6] | 102[6] | >200,000 | >200,000 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases Inhibited (IC50 or Kd) |
| This compound | Highly selective for p38.[7] |
| VX-745 (Neflamapimod) | >1000-fold selectivity over ERK1 and JNK1-3.[1] In a panel of 317 kinases, showed <10 µM activity against 11 kinases including ABL1, SRC, and LCK.[8] |
| BIRB 796 (Doramapimod) | Inhibits B-Raf (IC50 = 83 nM) and JNK2α2 (IC50 = 98 nM).[3] |
| SB203580 | Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα. |
| PH-797804 | Does not inhibit JNK2. IC50 values >200 µM for CDK2, ERK2, IKK1, IKK2, and others.[5] |
Table 3: Cellular Activity - Inhibition of Cytokine Production
| Inhibitor | Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| VX-745 (Neflamapimod) | Human Whole Blood | LPS | TNFα | 51-180 |
| Human PBMCs | LPS | IL-1β | 56[2] | |
| Human PBMCs | LPS | TNFα | 52[2] | |
| BIRB 796 (Doramapimod) | Human PBMCs | LPS | TNFα | 21 |
| Human Whole Blood | LPS | TNFα | 960 | |
| SB203580 | THP-1 monocytes | LPS | Cytokine synthesis | 50-100[9] |
| PH-797804 | U937 monocytes | LPS | TNFα | 5.9[5] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of common assays used to characterize p38 MAPK inhibitors.
In Vitro p38 Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
Principle: The assay quantifies the phosphorylation of a specific substrate (e.g., ATF2 or a synthetic peptide) by active p38 kinase in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using methods like ELISA, TR-FRET, or by detecting the amount of ADP produced using an assay like ADP-Glo™.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, with a substrate like myelin basic protein).[10]
-
Dilute the purified active p38α enzyme and the substrate (e.g., ATF2) to their final desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a positive control (e.g., SB203580) in DMSO, followed by dilution in the kinase buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
-
Add the diluted p38 kinase to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. For example, in an ADP-Glo™ assay, add the ADP-Glo™ Reagent to convert ADP to ATP, followed by the Kinase Detection Reagent to produce a luminescent signal.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Cytokine Inhibition Assay
This assay assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
Principle: Cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α and IL-1β. The inhibitory effect of the compound is measured by the reduction in cytokine levels in the cell culture supernatant.
General Protocol:
-
Cell Culture:
-
Culture the chosen cell line (e.g., THP-1 monocytes) in appropriate media.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the p38 inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
-
Incubation:
-
Incubate the cells for a period sufficient for cytokine release (e.g., 4-24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine (e.g., TNF-α) using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition at each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This animal model is commonly used to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
Principle: Arthritis is induced in susceptible strains of mice by immunization with type II collagen. The development of arthritis, characterized by joint inflammation, swelling, and cartilage/bone destruction, is monitored over time. The therapeutic effect of a p38 inhibitor is assessed by its ability to reduce the signs and symptoms of the disease.
General Protocol:
-
Induction of Arthritis:
-
Immunize DBA/1 mice with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant.
-
A booster immunization is typically given 21 days later.
-
-
Inhibitor Treatment:
-
Once arthritis becomes established (e.g., a certain clinical score is reached), begin oral administration of the p38 inhibitor or vehicle control daily.
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for clinical signs of arthritis, such as paw swelling (measured with a caliper) and a clinical score based on erythema and swelling of the joints.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the animals and collect the paws.
-
Process the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the clinical scores, paw swelling measurements, and histological scores between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the compound.[12]
-
Conclusion
The landscape of p38 MAPK inhibitors is populated with compounds demonstrating a range of potencies and selectivity profiles. While this compound has been highlighted for its high selectivity, a comprehensive, publicly available dataset for direct comparison with other leading inhibitors is limited. The data presented in this guide, collated from various preclinical studies, offers a valuable snapshot of the relative performance of these compounds. For researchers and drug developers, the choice of a p38 inhibitor for further investigation will depend on the specific therapeutic application, requiring a careful balance of on-target potency, kinase selectivity, and favorable pharmacokinetic and safety profiles. The experimental protocols outlined here provide a foundation for conducting such comparative studies to identify the most promising candidates for clinical development.
References
- 1. VX-745, p38 alpha MAPK inhibitor (CAS 209410-46-8) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
- 12. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the p38 MAPK Inhibitor RO3201195
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular thermal shift assay (CETSA) performance for the p38 MAP kinase inhibitor RO3201195 against other relevant inhibitors. Experimental data, detailed protocols, and visual representations of key biological and experimental processes are included to facilitate a deeper understanding of target engagement for this class of compounds.
Introduction to CETSA and this compound
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug with its target protein within a cellular environment.[1][2] The core principle of CETSA lies in the ligand-induced stabilization of the target protein. When a drug binds to its protein target, the resulting complex often exhibits increased resistance to thermal denaturation. By heating cell lysates or intact cells at various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of a compound indicates target engagement.
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines. The p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers, making it a significant therapeutic target.[3][4]
Comparative Analysis of p38 MAPK Inhibitors
Table 1: Quantitative Comparison of p38 MAPK Inhibitors
| Compound | Target | Assay Type | Value | Reference |
| This compound | p38 MAPK | Biochemical IC50 | 180 - 700 nM | [5] |
| SB203580 | p38 MAPK | ITDR-CETSA (pEC50) in living cells | Not explicitly stated, but used as a tool compound | [6] |
| p38 MAPK | ITDR-CETSA (pEC50) in cell extract | Not explicitly stated, but used as a tool compound | [6] | |
| AMG-548 | MAPK14 (p38α) | ITDR-CETSA (pEC50) in living cells | 8.93 ± 0.15 | [6] |
| MAPK14 (p38α) | ITDR-CETSA (pEC50) in cell extract | 7.90 ± 0.05 | [6] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
A detailed protocol for performing a CETSA experiment is provided below. This protocol is a generalized workflow and may require optimization for specific cell types, target proteins, and compounds.
Cellular Thermal Shift Assay (CETSA) Protocol
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Add the test compound (e.g., this compound) or vehicle control (e.g., DMSO) to the cell aliquots at the desired final concentrations.
-
Incubate the cells with the compound for a specific time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.
2. Thermal Denaturation:
-
Place the PCR tubes in a thermal cycler with a temperature gradient.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Immediately cool the samples to 4°C.
3. Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
4. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the abundance of the target protein (p38 MAPK) in the soluble fraction using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.
-
ELISA or AlphaLISA: Use antibody-based assays for a more high-throughput quantification.
-
Mass Spectrometry: For proteome-wide analysis of thermal stability changes.
-
5. Data Analysis:
-
Quantify the band intensities (Western Blot) or signal (ELISA/AlphaLISA) for each temperature point.
-
Normalize the data to the amount of protein at the lowest temperature (or a non-heated control).
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
For Isothermal Dose-Response (ITDR) CETSA, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration.
-
Determine the melting temperature (Tm) or the EC50 value from the respective curves. A positive shift in Tm or a dose-dependent increase in soluble protein indicates target engagement.
Visualizing Key Processes
To better understand the experimental workflow and the biological context, the following diagrams have been generated using Graphviz.
CETSA Experimental Workflow
Caption: A flowchart illustrating the key steps of the Cellular Thermal Shift Assay (CETSA).
p38 MAP Kinase Signaling Pathway
Caption: The p38 MAP Kinase signaling cascade and the point of inhibition by this compound.
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the direct binding of inhibitors to their intracellular targets. While specific CETSA data for this compound is not currently available, the comparative data for other p38 MAPK inhibitors like AMG-548 demonstrate the utility of this assay in quantifying target engagement. The provided protocols and diagrams offer a framework for researchers to design and interpret CETSA experiments for this compound and other compounds, thereby accelerating the drug discovery and development process. Future studies employing CETSA to directly assess this compound would be highly beneficial for a more complete understanding of its cellular activity.
References
- 1. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. Novel strategies for inhibition of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of p38 MAP Kinase Inhibitors: A Focus on RO3201195
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p38 MAP kinase inhibitor RO3201195 with other well-characterized inhibitors, SB203580 and VX-745 (Neflamapimod). This document summarizes their dose-response characteristics, outlines a detailed experimental protocol for assessing their inhibitory activity, and visualizes the relevant biological pathways and workflows.
Introduction to p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This compound is a potent and highly selective inhibitor of p38 MAP kinase. Understanding its dose-response profile in comparison to other inhibitors is crucial for its application in research and drug development.
Quantitative Comparison of p38 MAP Kinase Inhibitors
The inhibitory potency of this compound, SB203580, and VX-745 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the p38 MAP kinase by 50%. The table below summarizes the reported IC50 values for these compounds against the p38α isoform.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | p38α MAP Kinase | 180 - 700 | Specific assay conditions may vary across different studies. |
| SB203580 | p38α MAP Kinase | 50 - 600 | ATP-competitive inhibition assays. |
| VX-745 (Neflamapimod) | p38α MAP Kinase | 10 | Spectrophotometric coupled-enzyme assay.[1] |
Dose-Response Relationship
The dose-response curve is a fundamental tool in pharmacology to understand the relationship between drug concentration and its effect. A typical dose-response curve for a kinase inhibitor is sigmoidal, showing increasing inhibition with higher concentrations of the compound until a plateau is reached.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase itself. Activation of this pathway by various extracellular stimuli leads to the phosphorylation of downstream substrates, including transcription factors and other kinases, which in turn mediate inflammatory responses.
Experimental Protocols
In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a common method to determine the IC50 value of an inhibitor for p38α MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
Biotinylated substrate peptide (e.g., biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (this compound, SB203580, VX-745) dissolved in DMSO
-
96-well microplates
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 1 µM to 0.01 nM.
-
Assay Plate Setup: Add 2 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a control (0% inhibition) and wells without enzyme as a background control.
-
Enzyme and Substrate Addition: Add 4 µL of a solution containing the p38α kinase and the biotinylated substrate peptide in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 4 µL of ATP solution in kinase assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding EDTA. Add the detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin) and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of p38 MAP kinase, with inhibitory activity comparable to other well-established inhibitors such as SB203580 and VX-745. The choice of inhibitor for a particular research application will depend on the required selectivity, potency, and the specific experimental context. The provided experimental protocol offers a robust method for determining and comparing the dose-response characteristics of these and other p38 MAP kinase inhibitors.
References
A Comparative Analysis of the Cytotoxicity Profiles of p38 MAPK Inhibitors: RO3201195 and Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity profiles of the p38 MAP kinase inhibitor RO3201195 and other structurally or functionally similar compounds. The information is intended to assist researchers in evaluating the potential of these molecules for further investigation in drug development. This document summarizes available quantitative data, details common experimental protocols for cytotoxicity assessment, and visualizes the relevant signaling pathway.
Introduction to p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway has been implicated in a variety of diseases, including inflammatory disorders and cancer. Consequently, inhibitors of p38 MAPK have been actively pursued as potential therapeutic agents. This compound is a highly selective inhibitor of p38 MAP kinase. This guide compares its characteristics with other well-studied p38 MAPK inhibitors: SB203580, SB202190, BIRB 796, and VX-745.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and its comparators. It is important to note that direct comparison of IC50 values should be made with caution due to variations in cell lines and assay conditions.
| Compound | Target | Cell Line | Assay | IC50 (µM) |
| This compound | p38 MAP Kinase | Werner Syndrome Fibroblasts | Proliferation Assay | Data on direct cytotoxicity (IC50) is not readily available in public literature. Studies have shown it modulates premature cellular senescence.[1][2] |
| SB203580 | p38α/β | MDA-MB-231 (Breast Cancer) | MTT Assay | 85.1[3] |
| SB202190 | p38α/β | MDA-MB-231 (Breast Cancer) | MTT Assay | 46.6[3] |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | U87 (Glioblastoma) | CCK-8 Assay | 34.96[4][5] |
| U251 (Glioblastoma) | CCK-8 Assay | 46.30[4][5] | ||
| VX-745 (Neflamapimod) | p38α/β | Multiple Myeloma (MM) cells | Proliferation Assay ([3H]-thymidine uptake) | Inhibits MM cell proliferation; specific IC50 for cytotoxicity not provided.[6] |
Experimental Protocols
A variety of in vitro assays are utilized to determine the cytotoxic effects of chemical compounds on cultured cells. Below are detailed protocols for three commonly used methods: the MTT, LDH, and CellTiter-Glo® assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This colorimetric assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP from viable cells, produces a luminescent signal that is proportional to the number of living cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
p38 MAPK Signaling Pathway
The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway, which is the primary target of this compound and the other compared inhibitors.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow for Cytotoxicity Profiling
The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound.
Caption: A standard workflow for in vitro cytotoxicity testing.
References
- 1. The effect of this compound and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical assessment of the bio... preview & related info | Mendeley [mendeley.com]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cell Proliferation and Cell Viability by Sinecatechins in Cutaneous SCC Cells Is Related to an Imbalance of ROS and Loss of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of compounds that ... preview & related info | Mendeley [mendeley.com]
Cross-Validation of RO3201195 Effects with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of RO3201195, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with genetic approaches for target validation. By examining experimental data from both pharmacological inhibition and genetic knockdown or knockout of p38 MAPK, this document aims to offer a clear perspective on the cross-validation of this compound's on-target effects.
Introduction to this compound and p38 MAPK Signaling
This compound is a potent and highly selective, orally bioavailable inhibitor of p38 MAP kinase[1]. It functions by binding to the ATP-binding pocket of unphosphorylated p38α, a key protein in the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines, and plays a significant role in processes such as cell proliferation, differentiation, and apoptosis. The p38 MAPK cascade involves a series of protein phosphorylations, culminating in the activation of downstream transcription factors and protein kinases that mediate its diverse physiological and pathological effects.
Comparative Analysis: Pharmacological vs. Genetic Inhibition
The specificity of a small molecule inhibitor like this compound is a crucial aspect of its therapeutic potential. Cross-validation with genetic methods, such as small interfering RNA (siRNA)-mediated knockdown or CRISPR-Cas9-mediated knockout of the target protein, provides a robust method to confirm that the observed pharmacological effects are indeed due to the inhibition of the intended target.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its alternatives, as well as the impact of genetic inhibition of p38 MAPK on cellular processes.
Table 1: Comparison of p38 MAPK Inhibitors
| Inhibitor | Target(s) | IC50 (p38α) | Cell-Based Assay (Example) | Reference |
| This compound | p38 MAPK | Not specified in retrieved results | Inhibition of cellular senescence | [1] |
| SB203580 | p38α/β | ~50-100 nM | Inhibition of MDA-MB-231 cell proliferation (IC50: 85.1 µM) | |
| Ralimetinib (LY2228820) | p38α/β | 5.3 nM (p38α), 3.2 nM (p38β) | Not specified in retrieved results | |
| BIRB 796 | p38α | 0.1 nM | Not specified in retrieved results | |
| VX-745 (Neflamapimod) | p38α | 10 nM | Not specified in retrieved results | |
| SCIO-469 (Talmapimod) | p38α | 9 nM | Not specified in retrieved results |
Note: IC50 values can vary depending on the assay conditions and cell type used.
Table 2: Comparison of Pharmacological Inhibition vs. Genetic Knockdown of p38 MAPK on Cell Proliferation
| Approach | Method | Cell Line | Effect on Proliferation | Quantitative Data | Reference |
| Pharmacological Inhibition | This compound | Werner Syndrome cells | Inhibition | Data not specified | [1] |
| SB203580 (50 µM) | MDA-MB-231 | Significant inhibition | ~40% reduction at 96h | ||
| Genetic Inhibition | p38α siRNA | MDA-MB-468 | Significant inhibition | ~50% reduction |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: p38 MAPK signaling pathway and points of intervention.
Caption: Workflow for cross-validation of inhibitor effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the context of p38 MAPK inhibitor evaluation.
Western Blot for p38 MAPK Phosphorylation
Objective: To determine the phosphorylation status of p38 MAPK and its downstream targets (e.g., ATF2) following treatment with inhibitors or genetic knockdown.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or other inhibitors for the desired time. For genetic knockdown, harvest cells 48-72 hours post-transfection with p38 siRNA.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-ATF2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of this compound or genetic knockdown of p38 on cell proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
For pharmacological inhibition, add serial dilutions of this compound or other inhibitors to the wells.
-
For genetic inhibition, perform the assay 24-48 hours after transfection with p38 siRNA.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control. For inhibitors, plot the dose-response curve and determine the IC50 value.
-
Conclusion
The cross-validation of pharmacological data with genetic approaches is a cornerstone of modern drug discovery and target validation. The available data, though not always from direct comparative studies, strongly supports the on-target effect of this compound and other p38 MAPK inhibitors. Both pharmacological inhibition and genetic knockdown of p38 MAPK lead to a reduction in cell proliferation, confirming the role of this kinase in this process. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies to further elucidate the specific effects of this compound and its alternatives in various cellular contexts. This integrated approach, combining potent chemical probes with precise genetic tools, is essential for building a comprehensive understanding of target biology and for the development of effective and safe therapeutics.
References
Kinase Inhibitor Profile of RO3201195: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor RO3201195, focusing on its selectivity profile in relation to other well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. While this compound is known for its high selectivity for p38 MAPK, comprehensive public data on its kinome-wide activity is limited. This guide synthesizes available information and provides context by comparing it with alternative p38 MAPK inhibitors for which extensive profiling data exists.
Executive Summary
Comparison of Kinase Inhibitor Selectivity
The following table summarizes the kinase selectivity of this compound in comparison to other notable p38 MAPK inhibitors. It is important to note that the data for BIRB-796 and VX-745 is derived from broad kinase panel screens and is more comprehensive than the publicly available data for this compound. The high selectivity of this compound is based on its primary discovery data, which focused on a limited number of kinases.
| Kinase Target | This compound | BIRB-796 | VX-745 (Neflamapimod) |
| Primary Target(s) | p38α MAPK | p38α, p38β, p38γ [2] | p38α [3] |
| Reported IC50/Ki | Not specified in broad panel | p38α: ~0.1 nM | p38α: 10 nM |
| Known Off-Targets (Inhibition >50% at 1µM or significant IC50) | Data not publicly available | JNK2, JNK3, KIT, FLT1, RET, TIE2, VEGFR2, and others[3] | ABL1, ABL2, SRC, PDGFRβ[3] |
| Selectivity Notes | Described as "highly selective" in its discovery publication.[1] | Binds to an allosteric site, which contributes to its high potency and distinct selectivity profile. | Demonstrates greater than 20-fold selectivity for p38α over p38β. |
Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. It is a component of the larger MAPK signaling cascade. Upon activation by various extracellular stimuli, a series of phosphorylation events leads to the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Kinase inhibitors like this compound act by blocking the ATP-binding site of p38 MAPK, thereby preventing its catalytic activity and inhibiting the downstream signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibitor profiling data. Below are protocols for two common assay formats used for this purpose.
KINOMEscan™ Competition Binding Assay (Example Protocol)
This method measures the binding of a test compound to a panel of kinases by quantifying its ability to compete with an immobilized, active-site directed ligand.
Materials:
-
Kinase panel (e.g., DiscoverX KINOMEscan®)
-
Test compound (this compound) dissolved in DMSO
-
Binding buffer (proprietary to the assay provider)
-
Streptavidin-coated magnetic beads
-
DNA-tagged kinases
-
Immobilized ligand
-
Wash buffers
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the DNA-tagged kinase, the immobilized ligand, and the test compound to the wells of a microplate.
-
Binding Reaction: Incubate the plate to allow the kinase, ligand, and test compound to reach binding equilibrium.
-
Capture: Add streptavidin-coated magnetic beads to capture the ligand-bound kinase.
-
Washing: Wash the beads to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the kinase from the beads and quantify the amount of DNA tag using qPCR. The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the percentage of kinase bound to the immobilized ligand in the presence of the test compound relative to a DMSO control. Determine the dissociation constant (Kd) or IC50 value by fitting the data to a dose-response curve.
Radiometric Kinase Assay (General Protocol)
This is a functional assay that directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified active kinase (e.g., p38α)
-
Kinase-specific substrate (e.g., a peptide substrate like Myelin Basic Protein)
-
Test compound (this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mix Preparation: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mix. Include a DMSO-only control for 100% activity and a no-enzyme control for background.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP) to a final desired concentration (often at or near the Km for ATP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period during which the reaction is linear.
-
Reaction Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP. The phosphorylated substrate will remain bound to the paper.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for kinase inhibitor profiling, from compound preparation to data analysis.
References
Assessing the On-Target and Off-Target Effects of RO3201195: A Comparative Guide
For researchers and drug development professionals, understanding the complete activity profile of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of RO3201195, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with other notable p38 MAPK inhibitors. We will delve into their on-target potency, off-target effects, and the experimental methodologies used to ascertain these characteristics, supported by available data.
On-Target Potency of p38 MAPK Inhibitors
This compound has been identified as a highly selective and orally bioavailable inhibitor of p38 MAPK. Its on-target potency, along with that of other well-known p38 MAPK inhibitors such as SB203580, VX-745 (neflamapimod), and losmapimod, is crucial for its therapeutic efficacy. The following table summarizes the available inhibitory activities of these compounds against p38 MAPK isoforms.
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| This compound | ~50-100 | - | - | - |
| SB203580 | 16 - 50 | 50 | >10,000 | >10,000 |
| VX-745 (Neflamapimod) | 10 | 220 | >20,000 | - |
| Losmapimod | pKi = 8.1 (~7.8 nM) | pKi = 7.6 (~25 nM) | - | - |
Off-Target Effects and Kinase Selectivity
A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. Off-target effects can lead to unforeseen side effects or even contribute to the therapeutic mechanism. While a comprehensive public kinome scan for this compound is not available, its high selectivity is a noted feature. In contrast, other p38 MAPK inhibitors have been more extensively profiled.
| Compound | Known Off-Target Kinases (with significant inhibition) | Notes on Selectivity |
| This compound | Data not publicly available | Described as a highly selective inhibitor of p38 MAPK. |
| SB203580 | RIPK2 (IC50 = 46 nM), JNK3, Raf-1, Akt/PKB | Known to have multiple off-target effects, which can confound experimental results[1][2]. |
| VX-745 (Neflamapimod) | p38β (22-fold less potent than p38α) | Generally considered highly selective for p38α, with minimal activity against a large panel of other kinases[3][4][5]. |
| Losmapimod | p38β | Selectively inhibits p38α and p38β isoforms[6][7]. |
Signaling Pathway of p38 MAPK
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines. The diagram below illustrates the central role of p38 MAPK in this pathway.
Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.
Experimental Protocols
Accurate assessment of on-target and off-target effects relies on robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the binding affinity of an inhibitor to a kinase.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (e.g., this compound) in the kinase buffer.
-
Prepare a solution of the target kinase (e.g., p38α) and a europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a solution of a fluorescently labeled ATP-competitive tracer in the kinase buffer.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis :
-
Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., acceptor and donor emission).
-
Calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
-
Cell Treatment and Heating :
-
Culture cells to a suitable confluency and treat with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a buffer such as PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Analysis by Western Blot :
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., p38 MAPK) and a loading control (e.g., actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the on-target and off-target effects of a kinase inhibitor.
Caption: A streamlined workflow for kinase inhibitor profiling.
Clinical Trial Landscape
The clinical development of p38 MAPK inhibitors has been challenging, with many candidates failing in clinical trials for inflammatory diseases due to a lack of efficacy or adverse effects[8][9][10].
| Compound | Therapeutic Area(s) Investigated | Highest Phase of Development | Outcome/Status |
| This compound | Inflammatory diseases | Phase I | Not actively being developed. |
| SB203580 | Preclinical/Tool Compound | - | Not developed for clinical use due to off-target effects. |
| VX-745 (Neflamapimod) | Rheumatoid Arthritis, Alzheimer's Disease, Lewy Body Dementia | Phase II/III | Trials in RA were suspended due to neurological effects in animal studies. Currently in development for neurodegenerative diseases[11][12]. |
| Losmapimod | Cardiovascular Disease, COPD, Facioscapulohumeral Muscular Dystrophy (FSHD) | Phase III | Failed to show efficacy in multiple late-stage trials, including for FSHD[7]. |
Conclusion
This compound is a potent and selective p38 MAPK inhibitor. While it showed promise in preclinical studies, its clinical development has not progressed. A comprehensive comparison with other p38 MAPK inhibitors reveals a class of molecules that, despite strong on-target potency, has struggled to translate into successful clinical therapies for inflammatory diseases. The off-target effects, as seen with SB203580, can complicate preclinical findings, highlighting the importance of thorough kinase selectivity profiling. Newer generation inhibitors like VX-745 and losmapimod were designed for improved selectivity, but they too have faced significant hurdles in clinical trials. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of future kinase inhibitors, which is essential for navigating the complexities of drug development.
References
- 1. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Losmapimod - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pagepressjournals.org [pagepressjournals.org]
- 10. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. neflamapimod (VX-745) / CervoMed [delta.larvol.com]
RO3201195: A Comparative Guide to its Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
RO3201195 is a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and stress. Its central role in inflammation has made p38 MAPK a compelling target for the development of novel therapeutics for a range of diseases, including inflammatory conditions and cancer. This guide provides an objective comparison of the preclinical efficacy of this compound with other p38 MAPK inhibitors, supported by available experimental data.
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of inflammatory processes. External stimuli such as cytokines (e.g., TNF-α, IL-1β) and cellular stress activate a cascade of kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines and other mediators of inflammation.
Caption: The p38 MAPK signaling cascade.
Efficacy in Inflammatory Disease Models
The primary therapeutic rationale for p38 MAPK inhibitors lies in their anti-inflammatory properties. Preclinical studies in models of rheumatoid arthritis have been a key area of investigation for these compounds.
Comparison of p38 MAPK Inhibitors in a Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The efficacy of p38 MAPK inhibitors is typically assessed by their ability to reduce paw swelling, an indicator of joint inflammation.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Results |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Org 48762-0 | Mouse | 5 mg/kg, daily, p.o. | ~70% inhibition of clinical signs of arthritis.[1] |
| GW856553X | Mouse (CIA) | Not specified | Reduced signs and symptoms of disease and protected joints from damage.[2] |
| GSK678361 | Mouse (CIA) | Not specified | Reversed signs of established disease and joint destruction when administered 14 days post-onset.[2] |
| BIRB-796 | Not specified | Not specified | Has been evaluated in clinical trials for rheumatoid arthritis.[3] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
A generalized protocol for the CIA model involves the following key steps:
Caption: Generalized experimental workflow for the CIA model.
-
Induction of Arthritis: Male DBA/1 mice are typically immunized intradermally at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant.[4]
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant is administered 21 days after the primary immunization.[5]
-
Clinical Assessment: The severity of arthritis is monitored by measuring paw swelling using calipers and a clinical scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).[4][6]
-
Treatment: The test compound (e.g., this compound or other p38 inhibitors) is administered orally or via another appropriate route, either before the onset of disease (prophylactic) or after the establishment of arthritis (therapeutic).
-
Endpoint Analysis: At the end of the study, joints are often collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum or tissue samples may also be analyzed for levels of inflammatory cytokines.
Efficacy in Cancer Models
The role of p38 MAPK in cancer is complex, with both tumor-suppressive and pro-tumorigenic functions reported depending on the context. However, in many advanced cancers, p38 MAPK signaling is associated with processes that promote tumor growth, invasion, and resistance to therapy.
Comparison of p38 MAPK Inhibitors in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the efficacy of anti-cancer agents.
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Results |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| PH-797804 | Patient-Derived Xenografts (Colon Cancer) | Not specified | Reduced tumor growth, correlating with impaired proliferation and survival of cancer cells.[7][8] |
| SCIO-469 | RPMI-8226 Multiple Myeloma Xenograft (Mouse) | 10, 30, 90 mg/kg, twice daily, p.o. | Dose-dependent reduction in tumor growth.[9] |
| Ralimetinib (LY2228820) | Advanced Cancer (Phase I trial) | 300 mg every 12 hours | Recommended Phase II dose established.[10] |
Experimental Protocol: Cancer Xenograft Model
A typical workflow for evaluating the efficacy of a p38 MAPK inhibitor in a cancer xenograft model is as follows:
Caption: Standard workflow for a cancer xenograft study.
-
Cell Culture and Implantation: Human cancer cell lines are cultured in vitro and then implanted, typically subcutaneously, into immunodeficient mice.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. The p38 inhibitor is administered according to a predetermined schedule and route.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.[8]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be processed for histological and biomarker analysis to confirm target engagement and elucidate the mechanism of action.
Summary and Future Directions
While this compound has been identified as a highly selective and orally bioavailable inhibitor of p38 MAPK, detailed public data on its efficacy in various disease models remains limited. The available preclinical data for other p38 MAPK inhibitors, such as Org 48762-0 and PH-797804, demonstrate the potential of this class of compounds in treating inflammatory diseases and certain cancers.
For a comprehensive evaluation of this compound's therapeutic potential, further head-to-head comparative studies with other p38 inhibitors in standardized preclinical models are necessary. The publication of quantitative efficacy data from in vivo studies will be crucial for the research and drug development community to fully assess its standing against other molecules in this class. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies.
References
- 1. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involution of Collagen-Induced Arthritis with an Angiogenesis Inhibitor, PPI-2458 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of RO3201195 and Next-Generation p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a significant target for therapeutic intervention. While first-generation p38 MAPK inhibitors showed initial promise, their clinical utility was often limited by off-target effects and toxicity. This has driven the development of next-generation inhibitors with enhanced potency and selectivity.
This guide provides a detailed comparison of RO3201195, a potent and highly selective p38 MAPK inhibitor, with several next-generation inhibitors that have been evaluated in preclinical and clinical studies. We present available biochemical and cellular activity data, detailed experimental protocols for inhibitor characterization, and visualizations of key pathways and workflows to aid researchers in their drug discovery and development efforts.
Biochemical Potency and Selectivity Comparison
A critical aspect of benchmarking p38 MAPK inhibitors is their potency against the different p38 isoforms (α, β, γ, and δ) and their selectivity against other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of next-generation p38 MAPK inhibitors.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Key Off-Targets (IC50 in nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Described as "highly selective" with a unique hydrogen bond to threonine 106 contributing to its selectivity for p38.[1][2] |
| Doramapimod (BIRB-796) | 38[1][2] | 65[1][2] | 200[1][2] | 520[1][2] | B-Raf (83 nM), JNK2, c-Raf, Fyn, Lck (weak inhibition), Abl (14,600 nM)[1][2] |
| Ralimetinib (LY2228820) | 5.3[3] | 3.2[3] | Data not publicly available | Data not publicly available | EGFR (reported to be the driver of anticancer activity despite >30-fold lower potency)[4][5] |
| Pamapimod (R-1503) | 14[6] | 480[6] | No activity[6] | No activity[6] | Binds to four other kinases out of 350 tested.[6] |
| VX-702 | 4-20 (Kd of 3.7 nM)[7][8] | (Kd of 17 nM)[8][9] | Data not publicly available | Data not publicly available | No activity for ERKs and JNKs.[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the p38 MAPK signaling cascade and a typical experimental workflow for inhibitor benchmarking.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (this compound), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2gfs - P38 Kinase Crystal Structure in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. MAPK11 mitogen-activated protein kinase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. mitogen-activated protein kinase 14 | p38 subfamily | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of RO3201195: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for RO3201195, a selective p38 MAP kinase inhibitor identified as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of similar chemical compounds, including pyrazole derivatives and fluorinated aromatic compounds. It is imperative to treat this compound as a hazardous waste and follow all institutional and local regulations.
Key Disposal Principles
Proper disposal of this compound is crucial to prevent environmental contamination and ensure personnel safety. The fundamental principle is to manage it as a hazardous chemical waste.
Do not dispose of this compound down the drain or in regular trash. [1]
Instead, adhere to the following step-by-step protocol for its collection and disposal.
Experimental Protocol: Waste Disposal
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[1]
- The container must be in good condition with a secure, leak-proof lid.[1]
- Collect all materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE) such as gloves and weighing boats, and any spill cleanup materials, in this designated container.
2. Labeling of Hazardous Waste:
- Clearly label the waste container with the words "Hazardous Waste".[1][2]
- The label must include the full chemical name: "S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone" and the identifier "this compound".[1]
- If the waste is a mixture, list all components and their approximate percentages.[1]
3. Storage of Waste:
- Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA).[1]
- Ensure the container is kept closed except when adding waste.[3]
- Store incompatible waste types separately to prevent accidental reactions.[3]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
- Provide the EHS department with accurate information about the waste as detailed on the container's label.[1]
- Your institution's EHS department will handle the transportation and final disposal through a licensed hazardous waste disposal facility.[1]
Data Presentation
As no specific quantitative data for the disposal of this compound was found, the following table provides general regulatory limits for hazardous waste accumulation that are important for laboratory compliance.
| Parameter | Regulatory Guideline | Reference |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acutely hazardous waste | [1] |
| Acutely Hazardous Waste (P-listed) Quantity Limit | ≤ 1 quart (liquid) or 1 kg (solid) | [1] |
| pH for Aqueous Corrosive Waste | ≤ 2 or ≥ 12.5 | [1] |
| Flash Point for Ignitable Liquid Waste | < 140°F (60°C) | [1] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling RO3201195
Essential Safety and Handling Guide for RO3201195
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent protein kinase C (PKC) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any dust or aerosols. For weighing or generating aerosols, a respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving the shipment of this compound, inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's safety officer.
Storage: Store this compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's documentation for specific temperature requirements.
Handling and Preparation of Solutions:
-
Preparation Area: All handling of solid this compound and preparation of its solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure if possible. Handle with care to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
Spill Management: In the event of a spill, evacuate the immediate area. For small spills of solid material, gently cover with an absorbent material and then carefully sweep it into a designated waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use water to clean up spills of the solid compound, as this may create aerosols. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and spill cleanup materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's waste management plan.
Disposal Procedure: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour any solutions containing this compound down the drain.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Measures
The following diagram outlines the logical relationship between the hazard (this compound) and the control measures implemented to ensure safety.
Caption: Hierarchy of controls for managing risks associated with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
